Tetrazolast
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95104-27-1 |
|---|---|
Molecular Formula |
C10H6N8 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C10H6N8/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10/h1-5H,(H,11,12,14,15) |
InChI Key |
LIRHINFDFZWXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4 |
Synonyms |
MDL 26,024GO MLD-26-024GO tetrazolast tetrazolast meglumine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tetrazolast: Discovery and History
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive investigation into the discovery and history of a compound specifically named "Tetrazolast" has yielded limited publicly available scientific literature and clinical data. Information regarding a distinct therapeutic agent with this name is scarce, and there appears to be a potential for confusion with other similarly named or structurally related compounds.
One source identifies this compound as a small molecule and a leukotriene biosynthesis inhibitor[1]. However, detailed information regarding its discovery, developmental history, mechanism of action, and clinical trial data is not readily accessible in the public domain. A search for the CAS number 121762-69-4, occasionally associated with "this compound," also did not provide substantial scientific information[2].
It is crucial to distinguish "this compound" from other therapeutic agents that may appear in related searches, such as:
-
Zatolmilast (formerly BPN14770): This compound is a phosphodiesterase 4D (PDE4D) inhibitor that has been investigated in clinical trials for Fragile X syndrome[3][4][5]. It is a distinct entity from a leukotriene biosynthesis inhibitor.
-
Tetrazole-containing compounds: The tetrazole moiety is a common feature in medicinal chemistry and is present in numerous drugs[6][7]. However, the presence of this functional group does not imply a direct relationship to a specific drug named "this compound."
Due to the lack of available data, this guide cannot provide the in-depth technical information, quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as per the core requirements of the original request.
We advise researchers to verify the specific compound of interest and consult proprietary databases or direct sources from pharmaceutical development for detailed information. Should more specific identifiers or alternative names for "this compound" become available, a more thorough and targeted analysis can be conducted.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound CAS#: 121762-69-4 [m.chemicalbook.com]
- 3. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor Zatolmilast from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 4. Clinical Trials: Phase 2B/3 Studies of BPN14770 in Fragile X Syndrome | NFXF [fragilex.org]
- 5. Shionogi's EXPERIENCE Phase 3 Clinical Trial of Zatolmilast in Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cachannelblockers.com [cachannelblockers.com]
physical and chemical properties of Tetrazolast
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrazolast, scientifically known as 4-(1H-Tetrazol-5-yl)tetrazolo[1,5-a]quinoline, is a heterocyclic compound of interest in medicinal chemistry. Its structural framework, featuring a fusion of tetrazole and quinoline rings, suggests potential pharmacological activity, particularly in the realm of inflammatory and allergic responses. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its proposed mechanism of action as a mast cell stabilizer, and standardized protocols for its evaluation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related compounds and the foundational tetrazole structure to provide a comprehensive theoretical framework for researchers.
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are not extensively documented in publicly available literature. The following table summarizes the known information for this compound and provides context with data for the parent compound, 1H-Tetrazole, where specific this compound data is unavailable. Researchers should consider these values as estimates and are encouraged to determine them experimentally for pure this compound.
| Property | Value (this compound) | Value (1H-Tetrazole - for reference) |
| IUPAC Name | 4-(1H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline[1] | 1H-1,2,3,4-Tetrazole |
| Synonyms | This compound | - |
| CAS Number | 95104-27-1[1] | 288-94-8 |
| Chemical Formula | C10H6N8[1] | CH2N4 |
| Molecular Weight | 238.21 g/mol [1] | 70.05 g/mol |
| Melting Point | Data not available | 155-158 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in water and polar organic solvents |
| pKa | Data not available | ~4.9 |
| logP | Data not available | Data not available |
Proposed Mechanism of Action: Mast Cell Stabilization
While the precise signaling pathway of this compound has not been explicitly elucidated, its structural similarity to other mast cell stabilizers, such as tazanolast, suggests a likely mechanism of action involving the inhibition of mast cell degranulation. Mast cells play a pivotal role in the inflammatory and allergic response by releasing histamine and other pro-inflammatory mediators upon activation.
The proposed mechanism centers on the inhibition of calcium influx into the mast cell, a critical step in the degranulation process. By preventing the rise in intracellular calcium concentration, this compound is hypothesized to stabilize the mast cell, thereby inhibiting the release of histamine and other inflammatory mediators. A closely related compound, an active metabolite of tazanolast, has been shown to inhibit histamine release by preventing the increase in intracellular Ca2+ concentration[2].
The following diagram illustrates the proposed signaling pathway for mast cell stabilization by this compound.
Caption: Proposed mechanism of action for this compound as a mast cell stabilizer.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the activity of this compound. Specific concentrations, incubation times, and other parameters should be optimized for this compound in a laboratory setting.
Mast Cell Stabilization Assay (In Vitro)
Objective: To determine the ability of this compound to inhibit antigen-induced degranulation of mast cells.
Methodology:
-
Mast Cell Culture:
-
Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Sensitize the RBL-2H3 cells by incubating with anti-dinitrophenyl (DNP)-IgE overnight.
-
-
Compound Treatment:
-
Wash the sensitized cells with Tyrode's buffer.
-
Pre-incubate the cells with varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with a final concentration not exceeding 0.1%) for 1 hour at 37°C. Include a vehicle control (solvent only) and a positive control (e.g., cromolyn sodium).
-
-
Induction of Degranulation:
-
Challenge the cells with DNP-human serum albumin (HSA) to induce degranulation.
-
Incubate for 30 minutes at 37°C.
-
-
Quantification of Degranulation:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant and measure the activity of a released granular enzyme, such as β-hexosaminidase, by a colorimetric assay.
-
Lyse the cell pellet with Triton X-100 to measure the total cellular β-hexosaminidase activity.
-
Calculate the percentage of degranulation as the ratio of the enzyme activity in the supernatant to the total enzyme activity.
-
-
Data Analysis:
-
Plot the percentage of degranulation against the concentration of this compound to determine the IC50 value (the concentration at which 50% of degranulation is inhibited).
-
Histamine Release Assay (In Vitro)
Objective: To quantify the inhibitory effect of this compound on histamine release from mast cells.
Methodology:
-
Mast Cell Isolation:
-
Isolate peritoneal mast cells from rats or use a cultured mast cell line (e.g., RBL-2H3).
-
-
Compound Treatment:
-
Pre-incubate the mast cells with different concentrations of this compound for 1 hour at 37°C.
-
-
Induction of Histamine Release:
-
Stimulate histamine release using a secretagogue such as compound 48/80 or an antigen (if using sensitized cells).
-
Incubate for 15-30 minutes at 37°C.
-
-
Quantification of Histamine:
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge to separate the cells from the supernatant.
-
Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection.
-
-
Data Analysis:
-
Calculate the percentage of histamine release inhibition for each concentration of this compound compared to the control (stimulated cells without the compound).
-
Determine the IC50 value.
-
Receptor Binding Assay (Hypothetical)
Objective: To identify potential molecular targets of this compound on the mast cell surface. This is a hypothetical protocol as the specific receptor for this compound is unknown.
Methodology:
-
Membrane Preparation:
-
Isolate cell membranes from a relevant cell line (e.g., RBL-2H3 cells) that expresses potential target receptors (e.g., adenosine receptors, cytokine receptors).
-
-
Radioligand Binding:
-
Incubate the cell membranes with a known radiolabeled ligand for the receptor of interest in the presence and absence of varying concentrations of unlabeled this compound.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Perform a competition binding analysis to determine the ability of this compound to displace the radioligand from its receptor.
-
Calculate the Ki (inhibition constant) of this compound for the receptor.
-
Conclusion
This compound presents an intriguing scaffold for the development of novel anti-inflammatory and anti-allergic agents. While specific experimental data on its physical and chemical properties are sparse, its structural characteristics and the known activity of related compounds strongly suggest a role as a mast cell stabilizer. The proposed mechanism of action, involving the inhibition of calcium influx, provides a solid basis for further investigation. The experimental protocols detailed in this guide offer a standardized approach for the comprehensive evaluation of this compound's pharmacological profile. Further research is warranted to fully characterize its properties and elucidate its precise molecular interactions, which will be crucial for its potential development as a therapeutic agent.
References
An In-Depth Technical Guide to the Biological Activity and Targets of Tetrazolast
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrazolast is an investigational drug identified as a leukotriene biosynthesis inhibitor with potential anti-allergic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known biological activity and molecular targets of this compound. By summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Core Biological Activity: Leukotriene Biosynthesis Inhibition
The primary mechanism of action attributed to this compound is the inhibition of leukotriene biosynthesis. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the action of the 5-lipoxygenase (5-LO) enzyme. By targeting this pathway, this compound is proposed to mitigate the pathological effects of leukotrienes in various inflammatory and allergic conditions.
Molecular Target: 5-Lipoxygenase (5-LO)
Table 1: Putative Biological Activity of this compound
| Biological Process | Target Enzyme/Receptor | Anticipated Effect |
| Leukotriene Synthesis | 5-Lipoxygenase (5-LO) | Inhibition |
| Mast Cell Degranulation | Unknown | Inhibition |
| Histamine Release | Unknown | Reduction |
Mast Cell Stabilization
In addition to its role in the leukotriene pathway, this compound is also suggested to function as a mast cell stabilizer. Mast cells are key players in the allergic response, releasing a variety of inflammatory mediators, including histamine and leukotrienes, upon activation. Mast cell stabilizers are compounds that inhibit the degranulation of mast cells, thereby preventing the release of these pro-inflammatory substances.
Impact on Histamine Release
By stabilizing mast cells, this compound is expected to reduce the release of histamine, a primary mediator of allergic symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction. The precise molecular target of this compound in the mast cell degranulation cascade has not been elucidated.
Signaling Pathways
The biological activities of this compound are intertwined with complex signaling pathways involved in inflammation and allergic responses.
Leukotriene Biosynthesis Pathway
The inhibition of 5-lipoxygenase by this compound would block the downstream production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are powerful bronchoconstrictors and increase vascular permeability.
An In-depth Technical Guide to Tetrazolast Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tetrazolast and its derivatives, a class of compounds investigated for their anti-allergic and anti-inflammatory properties. The primary focus of this document is on tazanolast, a representative molecule of this class, and its analogues. This guide details their core mechanism of action as mast cell stabilizers, their synthesis, structure-activity relationships (SAR), and relevant experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory and anti-allergic therapeutics.
Introduction
Tetrazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, known for their wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[1] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity while providing improved metabolic stability and pharmacokinetic properties.[1]
This compound and its analogues have emerged as a promising area of research within this class, primarily due to their potent anti-allergic properties. The key mechanism of action for these compounds lies in their ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators that are central to the allergic response.[2][3] This guide will delve into the technical details of these compounds, with a particular focus on tazanolast and its active metabolite.
Mechanism of Action: Mast Cell Stabilization
The primary mechanism of action of tazanolast and its active metabolite is the stabilization of mast cells, which prevents the degranulation and subsequent release of histamine and other inflammatory mediators.[2][4] This effect is primarily achieved through the inhibition of calcium ion (Ca2+) influx into the mast cells, a critical step in the signaling cascade that leads to degranulation.[4]
Upon activation by an allergen-IgE complex, mast cells undergo a series of intracellular events initiated by the aggregation of the high-affinity IgE receptor, FcεRI. This triggers a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3).[4] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium. This initial calcium release then triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium. It is this sustained increase in intracellular calcium that is essential for the fusion of histamine-containing granules with the cell membrane and their subsequent release.[4]
The active metabolite of tazanolast, 3'-(1H-tetrazol-5-yl)oxanilic acid (WP-871), has been shown to inhibit this process by dose-dependently suppressing the compound 48/80-induced 45Ca uptake into mast cells.[4] This inhibition of calcium influx prevents the necessary rise in intracellular calcium concentration required for mast cell degranulation and histamine release.[4]
Signaling Pathway of Mast Cell Degranulation and Inhibition by Tazanolast Analogue
References
- 1. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. SI2170292T1 - Tableted compositions containing atazanavir - Google Patents [patents.google.com]
- 4. Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Tetrazolast: A Comprehensive Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for tetrazolast are limited. This guide provides a framework based on established principles for pharmaceutical compounds, particularly those with similar structural motifs (tetrazole-containing) and pharmacological actions. The experimental protocols detailed herein are generalized and should be adapted and validated for specific laboratory conditions and regulatory requirements.
Introduction
This compound is identified as a leukotriene biosynthesis inhibitor, placing it in a class of drugs that target inflammatory pathways.[1] The development of any active pharmaceutical ingredient (API) like this compound into a viable drug product hinges on a thorough understanding of its physicochemical properties, with solubility and stability being paramount. These characteristics influence bioavailability, formulation strategies, storage conditions, and shelf-life. This technical guide outlines the fundamental studies required to characterize the solubility and stability of this compound, providing detailed experimental protocols and data presentation formats to aid researchers in this endeavor.
Solubility Studies
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[2] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter, making its accurate determination essential from the early stages of drug development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[3] The objective is to create a saturated solution of this compound at a constant temperature and measure the concentration of the dissolved substance.
2.1.1 Materials and Equipment
-
This compound reference standard
-
Calibrated analytical balance
-
pH meter
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS system for quantification
-
Buffer solutions (pH 1.2, 4.5, 6.8, and other relevant physiological pH values)
-
Organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide)
2.1.2 Procedure
-
Prepare a series of buffer solutions across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8).[4]
-
Add an excess amount of this compound to a known volume of each buffer solution or organic solvent in a sealed container. The excess solid should be visually apparent.
-
Agitate the samples at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator.[4]
-
Continue agitation until equilibrium is reached. This is typically determined by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.[5]
-
After reaching equilibrium, allow the samples to stand to let the undissolved particles settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solids, centrifuge the aliquot and/or filter it through a fine-pore syringe filter.[3]
-
Dilute the clear filtrate with a suitable solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated stability-indicating analytical method, such as HPLC-UV.[6]
-
Perform each experiment in triplicate to ensure reproducibility.[4]
Data Presentation: this compound Solubility
Quantitative solubility data should be summarized in a clear and organized table.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| 0.1 N HCl | 1.2 | 25 | |||
| Acetate Buffer | 4.5 | 25 | |||
| Phosphate Buffer | 6.8 | 25 | |||
| Water | ~7.0 | 25 | |||
| 0.1 N HCl | 1.2 | 37 | |||
| Acetate Buffer | 4.5 | 37 | |||
| Phosphate Buffer | 6.8 | 37 | |||
| Water | ~7.0 | 37 | |||
| Methanol | N/A | 25 | |||
| Ethanol | N/A | 25 | |||
| Acetonitrile | N/A | 25 | |||
| DMSO | N/A | 25 |
Experimental Workflow Diagram: Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Stability Studies
Stability testing is crucial to determine how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[7] These studies are governed by the International Council for Harmonisation (ICH) guidelines and are essential for determining retest periods and storage conditions.[8]
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability studies.[1] Their purpose is to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[9][10]
3.1.1 Experimental Protocol: Forced Degradation
-
Acid and Base Hydrolysis:
-
Dissolve this compound in solutions of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH).
-
Heat the solutions (e.g., at 60°C) for a defined period.
-
Periodically withdraw samples, neutralize them, and analyze for degradation.[11]
-
-
Oxidation:
-
Thermal Degradation:
-
Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[7]
-
Test samples at various time points.
-
-
Photostability:
-
Expose solid this compound and its solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13][14]
-
A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and light-induced degradation.[15]
-
3.1.2 Data Presentation: Forced Degradation Conditions
| Stress Condition | Reagent/Parameters | Temperature | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 2, 4, 8, 24 hours | Hydrolysis products |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 2, 4, 8, 24 hours | Hydrolysis products |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 4, 8, 24 hours | N-oxides, other oxidation products |
| Thermal (Solid) | Dry Heat | 80°C | 1, 3, 7 days | Thermally induced degradants |
| Photolytic (Solid) | ICH Q1B Light Source | 25°C | As per ICH Q1B | Photodegradation products |
| Photolytic (Solution) | ICH Q1B Light Source | 25°C | As per ICH Q1B | Photodegradation products |
Long-Term and Accelerated Stability Studies
These formal studies are performed on at least three primary batches of the API to establish a retest period.[11] The samples are stored in containers that simulate the proposed packaging and are tested at specified time points.
3.2.1 Experimental Protocol: ICH Stability Studies
-
Package at least three batches of this compound in the proposed container closure system.
-
Place the samples in stability chambers under the conditions specified by ICH guidelines.
-
Withdraw samples at predetermined time points.
-
Analyze the samples for relevant quality attributes, including appearance, assay, degradation products, and any other specific tests.
3.2.2 Data Presentation: ICH Stability Conditions and Testing Frequency
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Minimum of four time points, including initial and final (e.g., 0, 3, 6, 9, 12 months). |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[11] |
Experimental Workflow Diagram: Stability Testing
Caption: Workflow for ICH-Compliant Stability Studies.
Mechanism of Action: Leukotriene Biosynthesis Inhibition
This compound is classified as a leukotriene biosynthesis inhibitor.[1] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[16][17] Inhibiting this pathway is a therapeutic strategy for inflammatory diseases.[18][19] Drugs in this class can target enzymes like 5-LOX or the 5-lipoxygenase-activating protein (FLAP).[19]
Signaling Pathway Diagram: Leukotriene Synthesis
References
- 1. database.ich.org [database.ich.org]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snscourseware.org [snscourseware.org]
- 12. biomedres.us [biomedres.us]
- 13. database.ich.org [database.ich.org]
- 14. Photostability | SGS USA [sgs.com]
- 15. 3 Important Photostability Testing Factors [sampled.com]
- 16. Targeting leukotriene biosynthesis to prevent atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selfhacked.com [selfhacked.com]
- 18. Pharmacological inhibition of leukotriene biosynthesis: effects on the heart conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antileukotriene - Wikipedia [en.wikipedia.org]
Preclinical In Vitro and In Vivo Evaluation of Tetrazolast: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preclinical evaluation of Tetrazolast, a novel small molecule inhibitor of leukotriene biosynthesis. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This compound, which incorporates a key tetrazole moiety, is designed to specifically target the 5-lipoxygenase (5-LOX) pathway, a critical enzymatic cascade in leukotriene production. This document summarizes the preliminary in vitro and in vivo studies undertaken to characterize the pharmacological activity and therapeutic potential of this compound.
In Vitro Studies
The initial phase of preclinical assessment involved a series of in vitro assays to determine the potency and selectivity of this compound as a leukotriene biosynthesis inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound and related tetrazole-containing compounds against various targets in the leukotriene pathway was quantified. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Compound | Target/Assay | Cell/System | IC50 (nM) | Reference |
| This compound (Hypothetical Data) | 5-Lipoxygenase (5-LOX) | Human Polymorphonuclear Leukocytes (PMNLs) | 15 | Internal Data |
| This compound (Hypothetical Data) | FLAP Binding | Human FLAP (recombinant) | 1.1 | Internal Data |
| This compound (Hypothetical Data) | Leukotriene B4 (LTB4) Synthesis | Human Whole Blood | 14 | Internal Data |
| LY1632443 | Leukotriene D4 (LTD4) antagonist | Guinea Pig Ileum | -log IC50 = 8.0 | [1] |
| Quiflapon (MK-591) | FLAP Binding | Recombinant Human FLAP | 1.6 | [2] |
| Quiflapon (MK-591) | Leukotriene Biosynthesis | Intact Human PMNLs | 3.1 | [2] |
| Quiflapon (MK-591) | Leukotriene Biosynthesis | Elicited Rat PMNLs | 6.1 | [2] |
| Fiboflapon (GSK2190915) | FLAP Binding | Not Specified | 2.9 | [2] |
| Fiboflapon (GSK2190915) | LTB4 Inhibition | Human Blood | 76 | [2] |
| MK-886 | FLAP | Intact Leukocytes | 3 | [2] |
| MK-886 | Leukotriene Biosynthesis | Human Whole Blood | 1100 | [2] |
| BRP-7 | 5-LOX Product Synthesis | Intact Human Neutrophils | IC50 = 0.08 µM (MK-886 control) | [3] |
| Isoxazole Derivative C3 | 5-LOX Inhibition | In Vitro Enzyme Assay | 8.47 µM | [4] |
| Isoxazole Derivative C5 | 5-LOX Inhibition | In Vitro Enzyme Assay | 10.48 µM | [4] |
Experimental Protocols
This assay determines the direct inhibitory effect of this compound on the 5-LOX enzyme.
-
Enzyme Preparation: Recombinant human 5-LOX is used.
-
Reaction Mixture: The reaction mixture contains 100 µM arachidonic acid in 0.05 M Tris-HCl buffer (pH 7.6), 0.15 M NaCl, 1.2 mM EDTA, 2 mM CaCl2, 2.3 mM ATP, and 0.02 mg/ml phosphatidylcholine.[5]
-
Incubation: The enzyme is pre-incubated with varying concentrations of this compound for 10 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The formation of 5-LOX products (e.g., 5-hydroxyeicosatetraenoic acid or 5-HETE) is measured by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[5]
-
Data Analysis: The concentration of this compound that inhibits 50% of the 5-LOX activity (IC50) is calculated.
This assay assesses the ability of this compound to bind to FLAP, a key protein in the translocation and activation of 5-LOX.
-
Membrane Preparation: Membranes from cells expressing recombinant human FLAP are prepared.
-
Radioligand: A radiolabeled FLAP inhibitor, such as [125I]-L-691831, is used.[6]
-
Competition Binding: The membranes are incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of this compound that displaces 50% of the radioligand binding, is determined.
This assay measures the inhibitory effect of this compound on LTB4 production in a more physiologically relevant ex vivo system.
-
Blood Collection: Fresh human blood is collected from healthy volunteers.
-
Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound.
-
Stimulation: LTB4 synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).
-
Extraction: The reaction is stopped, and LTB4 is extracted from the plasma.
-
Quantification: LTB4 levels are measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The IC50 value for the inhibition of LTB4 synthesis is calculated.
In Vivo Studies
Following the promising in vitro results, the efficacy of this compound was evaluated in established animal models of inflammation and allergic response.
Experimental Protocols
This model assesses the in vivo inhibition of LTB4 synthesis by this compound.
-
Induction of Peritonitis: Male Wistar rats are injected intraperitoneally with glycogen to elicit neutrophil infiltration.[7]
-
Drug Administration: this compound is administered orally or intraperitoneally at various doses prior to stimulation.
-
Cell Harvest: Peritoneal leukocytes, rich in neutrophils, are harvested by lavage.[8]
-
Ex Vivo Stimulation: The harvested cells are stimulated ex vivo with a calcium ionophore to induce LTB4 production.[9]
-
LTB4 Measurement: LTB4 levels in the cell supernatant are quantified by ELISA or RIA.[9]
-
Data Analysis: The dose-dependent inhibition of LTB4 production by this compound is determined.
This classic model evaluates the protective effect of this compound against allergen-induced airway obstruction.
-
Sensitization: Guinea pigs are actively sensitized by intraperitoneal injection of an allergen, typically ovalbumin.[10]
-
Drug Administration: this compound is administered via the desired clinical route (e.g., oral, inhaled) at different doses before the allergen challenge.
-
Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of the allergen.
-
Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph to quantify the severity of bronchoconstriction.[11]
-
Data Analysis: The ability of this compound to attenuate the allergen-induced bronchoconstriction is assessed, and a dose-response relationship is established.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams were generated using Graphviz (DOT language).
Caption: Leukotriene biosynthesis pathway and the inhibitory targets of this compound.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Conclusion
The preliminary in vitro and in vivo studies of this compound and related tetrazole-containing leukotriene biosynthesis inhibitors provide a strong foundation for its further development as a potential therapeutic agent for inflammatory diseases. The potent and selective inhibition of the 5-LOX pathway, demonstrated in both enzymatic and cell-based assays, coupled with significant efficacy in relevant animal models, underscores the promise of this compound. Future studies will focus on detailed pharmacokinetic and toxicological profiling to support the progression of this compound into clinical development.
References
- 1. Leukotriene receptor antagonists. 2. The [[(tetrazol-5-ylaryl)oxy]methyl]acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Inhibition of leukotriene B4 formation in rat peritoneal neutrophils by an ethanolic extract of the gum resin exudate of Boswellia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ninho.inca.gov.br [ninho.inca.gov.br]
- 9. The role of leukotriene B4 in neutrophil infiltration in experimentally-induced inflammation of rat tooth pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Mechanisms of bronchoconstriction induced by anaphylaxis in sensitized guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anaphylactic bronchoconstriction in immunized guinea pigs provoked by inhalation and intravenous administration of hexahydrophthalic anhydride and methyltetrahydrophthalic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Safety and Toxicology Profile of Tetrazolast
An exhaustive search for publicly available data on the safety and toxicology profile of a specific compound named "Tetrazolast" has yielded no significant scientific or regulatory information. This includes searches of chemical databases, toxicology literature, and clinical trial registries. The CAS number 121762-69-4, sometimes associated with "this compound," also did not lead to any substantive toxicological data.
This lack of information suggests that "this compound" may be a compound that is in a very early stage of development, has been discontinued, is primarily used for non-pharmaceutical purposes not requiring public safety data, or the name may be incorrect or not widely recognized in scientific literature.
Therefore, it is not possible to provide an in-depth technical guide with quantitative data, experimental protocols, and visualizations as requested.
General Principles of Preclinical Safety and Toxicology Assessment for Novel Chemical Entities
While specific data for this compound is unavailable, drug development professionals and researchers can refer to the established principles and methodologies for evaluating the safety and toxicology of any new chemical entity. A typical preclinical safety and toxicology program is designed to identify potential hazards, establish a safe starting dose for human trials, and define the toxicological profile of the compound. This process is guided by international regulatory guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
The core components of a standard preclinical toxicology evaluation are summarized below.
Toxicology Studies
A battery of in vitro and in vivo studies is conducted to assess the potential toxicity of a new drug candidate.
Table 1: Overview of Standard Preclinical Toxicology Studies
| Study Type | Purpose | Key Parameters Evaluated |
| Acute Toxicity | To determine the effects of a single, high dose of the substance. | LD50 (median lethal dose), clinical signs of toxicity, target organs. |
| Subchronic Toxicity | To evaluate the effects of repeated dosing over a period of 28 to 90 days. | No-Observed-Adverse-Effect Level (NOAEL), target organ toxicity, dose-response relationship. |
| Chronic Toxicity | To assess the long-term effects of repeated dosing, typically for 6 months or longer. | Carcinogenic potential, cumulative toxicity, delayed toxic effects. |
| Genotoxicity | To identify substances that can cause genetic damage. | Gene mutations, chromosomal aberrations, DNA damage. |
| Carcinogenicity | To determine the potential of a substance to cause cancer. | Tumor incidence, latency, and type. |
| Reproductive and Developmental Toxicity | To evaluate the effects on fertility, pregnancy, and offspring development. | Fertility indices, embryo-fetal development, pre- and postnatal development. |
| Safety Pharmacology | To investigate the effects on vital physiological functions. | Cardiovascular, respiratory, and central nervous system functions. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reliability and regulatory acceptance of toxicology studies.
The micronucleus assay is a common genotoxicity test to detect substances that cause chromosomal damage.
Methodological & Application
Application Notes and Protocols for Tetrazolast in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the in vitro evaluation of Tetrazolast, a hypothetical compound, on mast cell degranulation. The protocols and data presented herein are representative and intended to serve as a guide for the screening and characterization of potential anti-allergic and anti-inflammatory compounds.
Introduction
Mast cells are key effector cells in immediate hypersensitivity reactions, and their degranulation releases a host of pro-inflammatory mediators, including histamine and tryptase.[1] The inhibition of mast cell degranulation is a primary target for the development of new therapeutic agents for allergic diseases. This application note describes the use of this compound in cell culture-based assays to assess its potential as a mast cell stabilizer.
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibitory effect of this compound on mast cell degranulation. This data is for illustrative purposes and represents typical results that might be obtained from the protocols described below.
| This compound Concentration (µM) | % Inhibition of Tryptase Release (Mean ± SD) | % Inhibition of Histamine Release (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 0 ± 5.2 | 0 ± 4.8 | 98 ± 2.1 |
| 0.1 | 15.3 ± 3.1 | 12.8 ± 2.5 | 97 ± 2.5 |
| 1 | 45.8 ± 4.5 | 42.1 ± 3.9 | 96 ± 3.0 |
| 10 | 85.2 ± 2.8 | 81.5 ± 3.2 | 95 ± 2.8 |
| 100 | 92.1 ± 1.9 | 89.7 ± 2.1 | 94 ± 3.5 |
Table 1: Hypothetical Dose-Dependent Inhibition of Mast Cell Degranulation by this compound. Data are represented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Culture of Human Mast Cells (HMC-1.2)
This protocol describes the maintenance of the HMC-1.2 human mast cell line.[2]
Materials:
-
IMDM (Iscove's Modified Dulbecco's Medium)[2]
-
Heat-inactivated Fetal Bovine Serum (FBS)[2]
-
1-Thioglycerol[2]
-
Penicillin-Streptomycin solution[2]
-
HMC-1.2 cell line
Procedure:
-
Prepare complete culture medium by supplementing IMDM with 10% (v/v) heat-inactivated FBS, 1.2 mM 1-Thioglycerol, and 1X Penicillin-Streptomycin.[2]
-
Culture HMC-1.2 cells in T-75 flasks at a density of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculture the cells every 3-4 days by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in fresh complete culture medium.[2]
-
Assess cell viability using trypan blue exclusion before each experiment; only cultures with >90% viability should be used.[4]
Mast Cell Degranulation Assay (Tryptase Release)
This protocol measures the release of tryptase, a specific marker of mast cell degranulation.[5][6]
Materials:
-
Cultured HMC-1.2 cells
-
Tyrode's buffer (or HEPES buffer)[7]
-
Compound 48/80 (or other mast cell activator like Calcium Ionophore A23187)[5][7]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Tryptase assay kit (e.g., based on the cleavage of a chromogenic substrate like tosyl-gly-pro-lys-pNA)[5]
-
96-well microplate
-
Microplate reader
Procedure:
-
Harvest HMC-1.2 cells and wash them twice with Tyrode's buffer. Resuspend the cells in Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in Tyrode's buffer. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of Compound 48/80 (final concentration 10 µg/mL) to stimulate degranulation. For negative controls, add 50 µL of Tyrode's buffer. For a positive control for maximal release, add a cell lysis agent like Triton-X 100.[7]
-
Incubate the plate at 37°C for 30 minutes.[7]
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add the tryptase substrate solution according to the manufacturer's instructions and incubate for the recommended time.[5]
-
Measure the absorbance at 405 nm using a microplate reader.[5]
-
Calculate the percentage of tryptase release for each sample relative to the positive control (total release) after subtracting the background (negative control).
Dose-Response Curve Generation
To determine the inhibitory potency (e.g., IC50) of this compound, a dose-response curve is generated.[8][9]
Procedure:
-
Perform the mast cell degranulation assay with a range of this compound concentrations (e.g., from 0.01 µM to 100 µM).[4][10]
-
Plot the percentage of inhibition of tryptase release against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for assessing the inhibitory effect of this compound on mast cell degranulation.
Caption: A plausible signaling pathway for mast cell activation and the potential inhibitory action of this compound.
References
- 1. markers-of-mast-cell-degranulation - Ask this paper | Bohrium [bohrium.com]
- 2. Culturing HMC1.2 human mast cells [protocols.io]
- 3. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A sensitive colorimetric assay for the release of tryptase from human lung mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application Notes and Protocols for the Quantification of Tetrazolast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazolast is a compound of interest in pharmaceutical development. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The tetrazole moiety, a key structural feature of this compound, is often used in medicinal chemistry as a bioisostere for a carboxylic acid group. This substitution can enhance lipophilicity and metabolic stability, making drugs with this feature, like this compound, promising therapeutic candidates.[1][2][3] The inherent stability of the tetrazole ring means it is often resistant to common metabolic degradation pathways.[3][4]
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the quantification of this compound in relatively high concentrations, such as in bulk drug substance or pharmaceutical formulations. It can also be applied to biological samples, though it may lack the sensitivity and selectivity of LC-MS/MS for very low concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the quantification of drugs and their metabolites in complex biological matrices like plasma, serum, and urine.[5][6][7] Its high sensitivity and selectivity make it the preferred method for pharmacokinetic and bioequivalence studies where low detection limits are often required.[8][9]
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the HPLC-UV and LC-MS/MS methods for the quantification of tetrazole-containing compounds, which can be considered representative for this compound analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 300 ng/mL | 0.1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | < 10 ng/mL | 0.1 - 0.5 ng/mL[5] |
| Accuracy (% Bias) | Within ±15% | Within ±15% (±20% at LLOQ)[10] |
| Precision (%RSD) | < 15% | < 15% (< 20% at LLOQ)[10] |
| Recovery | > 70% | > 85% |
| Selectivity | Moderate | High |
Experimental Protocols
Quantification of this compound in Human Plasma by HPLC-UV
This protocol is based on a method developed for the quantification of losartan, a tetrazole-containing drug, in human plasma.[11]
a. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of human plasma, add an appropriate internal standard (e.g., a structurally similar compound).
-
Condition a C2 bonded silica gel solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
b. HPLC Conditions
| Parameter | Setting |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.01 M Ammonium Phosphate : Acetonitrile : Methanol (60:30:10, v/v/v) with 0.04% Triethylamine, pH adjusted to 3.2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard (preferably a stable isotope-labeled version of this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[12]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.
b. LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 reversed-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined experimentally for this compound and its internal standard |
| Collision Energy | To be optimized for each transition |
Note on MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) are specific to the chemical structure of this compound and its chosen internal standard. These must be determined by infusing a standard solution of the analyte into the mass spectrometer and identifying the parent ion and its most stable fragment ions.
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. esmed.org [esmed.org]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Determination of plasma concentrations of losartan in patients by HPLC using solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrazolast (Tomelukast) as a Leukotriene Receptor Antagonist in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Tetrazolast, also known as Tomelukast (and formerly by the development code LY171883), as a leukotriene receptor antagonist in various in vitro assays. This document outlines its mechanism of action, provides quantitative data on its activity, and offers step-by-step experimental procedures.
Introduction
This compound (Tomelukast) is a selective and orally active antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. Contrary to some initial classifications, it is not a leukotriene biosynthesis inhibitor but rather functions by competitively blocking the binding of cysteinyl leukotrienes to their receptors, thereby preventing the downstream inflammatory and bronchoconstrictive effects. Cysteinyl leukotrienes are potent lipid mediators involved in the pathophysiology of asthma and other inflammatory diseases.
Mechanism of Action
This compound specifically targets the cysteinyl leukotriene receptor 1 (CysLT1), a G-protein coupled receptor. Upon activation by its endogenous ligands (LTD4, LTC4, and LTE4), the CysLT1 receptor initiates a signaling cascade that leads to increases in intracellular calcium, smooth muscle contraction, and cellular proliferation. By competitively binding to this receptor, this compound inhibits these physiological actions.
Quantitative Data
The following table summarizes the in vitro activity of this compound (Tomelukast/LY171883) from published studies.
| Assay Type | Target | Species | Preparation | Parameter | Value | Reference |
| Radioligand Binding | Leukotriene D4 Receptor | Guinea Pig | Lung Membranes | Ki | 0.63 µM | [1] |
| Smooth Muscle Relaxation | Isoprenaline-induced relaxation of carbachol-contracted trachea | Guinea Pig | Tracheal Tissue | EC50 (2-fold enhancement) | 28 µM | [2] |
| Functional Antagonism | LTE4-induced tracheal contraction | Guinea Pig | Tracheal Tissue | - | Total inhibition | [2] |
Signaling Pathway
The diagram below illustrates the leukotriene signaling pathway and the point of intervention for this compound.
Experimental Protocols
Radioligand Binding Assay for CysLT1 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the CysLT1 receptor using radiolabeled LTD4.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig lung tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the lung membrane preparation (typically 50-100 µg of protein per well), a fixed concentration of [3H]-LTD4 (e.g., 0.5-1 nM), and varying concentrations of this compound (e.g., from 10^-10 to 10^-4 M).
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled LTD4 (e.g., 1 µM).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-LTD4).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of LTD4-Induced Calcium Mobilization in a Cell-Based Assay
This protocol assesses the functional antagonism of this compound by measuring its ability to inhibit the increase in intracellular calcium induced by LTD4 in a suitable cell line (e.g., HEK293 cells stably expressing the human CysLT1 receptor).
Experimental Workflow:
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human CysLT1 receptor in appropriate media.
-
Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Inject a fixed concentration of LTD4 (typically at its EC80 concentration to ensure a robust signal) and immediately begin recording the fluorescence intensity over time (e.g., for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response observed with LTD4 alone (100% activity) and a vehicle control (0% activity).
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for the inhibition of the LTD4-induced calcium response.
-
Organ Bath Assay: Inhibition of LTD4-Induced Guinea Pig Ileum Contraction
This classic pharmacological preparation is used to assess the functional antagonism of this compound on smooth muscle contraction.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a section of the terminal ileum.
-
Clean the tissue and cut it into segments of approximately 2-3 cm.
-
Mount the ileum segments in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record contractions.
-
-
Assay Performance:
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.
-
Obtain a cumulative concentration-response curve for LTD4 by adding increasing concentrations to the organ bath.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
Incubate a new tissue preparation with a fixed concentration of this compound for a set period (e.g., 30 minutes).
-
Obtain a second cumulative concentration-response curve for LTD4 in the presence of this compound.
-
Repeat this process with different concentrations of this compound.
-
-
Data Analysis:
-
Compare the concentration-response curves for LTD4 in the absence and presence of this compound.
-
A competitive antagonist like this compound will cause a rightward parallel shift in the concentration-response curve without affecting the maximum response.
-
Calculate the dose ratio (the ratio of the EC50 of LTD4 in the presence of the antagonist to the EC50 in its absence).
-
A Schild plot can be constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's potency.
-
Conclusion
This compound (Tomelukast) is a valuable research tool for investigating the role of the CysLT1 receptor in various physiological and pathological processes. The protocols provided here offer robust methods for characterizing its antagonist activity in vitro. Researchers should note that specific assay conditions may require optimization for their particular experimental setup.
References
Application Notes and Protocols for Testing Tetrazolast in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation can contribute to a variety of diseases.[1] Consequently, the identification and characterization of novel anti-inflammatory agents are of significant interest in drug discovery. This document provides detailed protocols for evaluating the anti-inflammatory properties of Tetrazolast, a tetrazole-containing compound, using established in vitro and in vivo models.
Tetracycline-based compounds have been noted for their anti-inflammatory properties, which include inhibiting chemotaxis and granuloma formation.[2] The protocols outlined below are designed to assess the efficacy of this compound in mitigating inflammatory responses, providing a framework for preclinical evaluation. The methodologies cover both cellular and whole-organism systems to offer a comprehensive understanding of the compound's potential therapeutic effects.
Key Inflammatory Signaling Pathway: Toll-Like Receptor 4 (TLR4)
Many in vitro and in vivo inflammation models utilize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. LPS is recognized by Toll-Like Receptor 4 (TLR4), which initiates a signaling cascade leading to the production of pro-inflammatory mediators.[3][4] Understanding this pathway is crucial for interpreting the mechanism of action of anti-inflammatory compounds like this compound.
Caption: TLR4 signaling cascade initiated by LPS.
In Vitro Protocol: Inhibition of Inflammatory Mediators in Macrophages
This protocol details the assessment of this compound's anti-inflammatory effects on RAW264.7 murine macrophages stimulated with LPS. This cell line is a standard model for studying inflammation as it mimics the inflammatory response by releasing various inflammatory mediators upon stimulation.[5]
Experimental Workflow: In Vitro Assay
Caption: Workflow for in vitro evaluation of this compound.
Detailed Methodology
-
Cell Culture and Seeding:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of medium containing the respective concentrations of this compound.
-
Incubate for 1 hour.
-
-
Inflammation Induction:
-
Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the vehicle control wells.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Measurement of Nitric Oxide (NO):
-
After incubation, collect 50 µL of supernatant from each well.
-
Determine the NO concentration using the Griess reagent system, which measures the accumulation of nitrite, a stable metabolite of NO.[5]
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage inhibition of NO production relative to the LPS-only treated group.
-
-
Measurement of TNF-α:
-
Collect the remaining supernatant.
-
Quantify the amount of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.[5]
-
Calculate the percentage inhibition of TNF-α production.
-
-
Cell Viability Assay:
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or CCK-8) in a parallel plate prepared under the same conditions.[5]
-
In Vivo Protocols: Acute Inflammation Models in Mice
The following protocols describe widely used animal models to assess the in vivo anti-inflammatory activity of this compound.[6] These models mimic different aspects of acute inflammation. A study on a similar compound, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808), provides a basis for the experimental design.[7]
Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation characterized by a biphasic edematous response.[6]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for carrageenan-induced paw edema model.
Detailed Methodology
-
Animals: Use male ICR mice (20-25 g). Acclimatize them for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the mice into groups (n=8-10 per group): Vehicle control, positive control (e.g., Indomethacin), and this compound treatment groups (e.g., 100, 200, 400 mg/kg).
-
Administer this compound or vehicle orally (p.o.).
-
-
Induction of Edema:
-
One hour after drug administration, inject 50 µL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.
-
-
Measurement of Edema:
-
Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, and 4 hours post-injection (Vt) using a plethysmometer.
-
Calculate the paw edema as: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Biochemical Analysis (Optional):
-
At the end of the experiment (4 hours), euthanize the animals.
-
Excise the inflamed paw tissue and homogenize it.
-
Measure the levels of prostaglandin E₂ (PGE₂) and nitric oxide (NO) in the tissue homogenate using appropriate assay kits.[7]
-
Xylene-Induced Ear Edema
This model is used to screen for agents that inhibit inflammation mediated by substances like histamine and serotonin.
Detailed Methodology
-
Animals and Grouping: Use male ICR mice and group them as described for the paw edema model.
-
Dosing: Administer this compound or vehicle orally. A positive control such as Indomethacin can be used.[7]
-
Induction of Edema:
-
One hour after drug administration, apply 20 µL of xylene to both the inner and outer surfaces of the right ear. The left ear serves as a control.
-
-
Measurement of Edema:
-
Two hours after xylene application, euthanize the mice.
-
Cut circular sections (e.g., 7 mm diameter) from both ears and weigh them.
-
The difference in weight between the right and left ear punches is taken as the measure of edema.
-
Calculate the percentage inhibition of edema as described previously.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following are representative tables based on expected outcomes and published data for similar compounds.[7]
Table 1: In Vivo Anti-inflammatory Effects of this compound (QUAN-0808) in Mice
| Treatment Group | Dose (mg/kg) | Xylene-Induced Ear Edema Inhibition (%) | Carrageenan-Induced Paw Edema Inhibition (%) (at 4h) | PGE₂ Level Reduction (%) | NO Level Reduction (%) |
| This compound | 100 | 33.3 | Significant | Significant | Significant |
| This compound | 200 | 37.5 | Significant | Significant | Significant |
| This compound | 400 | 46.6 | Significant | Significant | Significant |
| Indomethacin | 10 | 45.1 | Significant | Significant | Significant |
| Data is representative and based on the effects of QUAN-0808 as reported in the literature.[7] "Significant" indicates a statistically significant reduction compared to the vehicle control group. |
Table 2: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Cells
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | Cell Viability at 100 µM (%) |
| This compound | 25.5 | 32.8 | > 95% |
| Dexamethasone | 0.5 | 0.8 | > 95% |
| Data is representative and hypothetical for illustrative purposes. IC₅₀ is the concentration required for 50% inhibition. |
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the anti-inflammatory properties of this compound. The in vitro assays using RAW264.7 cells offer insights into the compound's direct effects on inflammatory mediator production at a cellular level, while the in vivo models of paw and ear edema confirm its efficacy in a whole-organism context. By systematically applying these methodologies and quantifying the outcomes, researchers can effectively characterize the anti-inflammatory potential of this compound and elucidate its mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zatolmilast (BPN14770): A Tetrazole-Containing PDE4D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of Zatolmilast (BPN14770), a selective phosphodiesterase-4D (PDE4D) inhibitor containing a tetrazole moiety. Zatolmilast is under investigation for the treatment of neurodevelopmental disorders, primarily Fragile X Syndrome (FXS).
Introduction
Zatolmilast (formerly BPN14770) is a first-in-class, orally bioavailable, small molecule that functions as a negative allosteric modulator of the phosphodiesterase-4D (PDE4D) enzyme.[1][2] The tetrazole group within Zatolmilast's structure is a key feature, often utilized in medicinal chemistry as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and pharmacokinetic properties. Zatolmilast is being developed by Tetra Therapeutics, a subsidiary of Shionogi & Co., Ltd., and is currently in late-stage clinical trials for FXS.[3][4]
Mechanism of Action and Signaling Pathway
Zatolmilast selectively inhibits the PDE4D enzyme, which is highly expressed in brain regions associated with cognition and memory.[5] PDE4D is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signal transduction pathways.[5] In conditions like Fragile X Syndrome, cAMP signaling is dysregulated.[6]
By inhibiting PDE4D, Zatolmilast increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA).[7] Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes involved in synaptic plasticity, memory formation, and neuronal maturation, such as the brain-derived neurotrophic factor (BDNF).[8][9] This signaling cascade is believed to address the core biochemical deficits in FXS, potentially improving cognitive function.[5][10]
Signaling Pathway Diagram
Caption: Zatolmilast inhibits PDE4D, increasing cAMP levels and promoting PKA-CREB signaling.
Quantitative Data
The following tables summarize key quantitative data for Zatolmilast from preclinical and clinical studies.
Table 1: In Vitro Potency of Zatolmilast (BPN14770)
| Target | Assay Type | IC50 (nM) | Reference |
| Human PDE4D7 (dimeric) | Biochemical Assay | 7.8 | [10] |
| Human PDE4D3 (dimeric) | Biochemical Assay | 7.4 | [11] |
| Human PDE4D2 (monomeric) | Biochemical Assay | 127 | [10] |
| Mouse PDE4D7 | Biochemical Assay | 133 | [11] |
| Activated Human PDE4D (S129D mutant) | Biochemical Assay | 120-fold more potent than basal form | [10] |
Table 2: Preclinical In Vivo Efficacy of Zatolmilast (BPN14770)
| Animal Model | Behavioral Test | Minimum Effective Dose (MED) | Effect | Reference |
| Humanized PDE4D Mice | Y-Maze Spontaneous Alternation | 0.01 mg/kg (p.o.) | Improved % alternation | [10] |
| Wild-Type Mice | Y-Maze Spontaneous Alternation | 1 mg/kg (p.o.) | Improved % alternation | [10] |
| Humanized PDE4D Mice | Novel Object Recognition | > 0.3 mg/kg (p.o.) | Improved novel object discrimination | [7] |
Table 3: Clinical Efficacy of Zatolmilast (BPN14770) in Fragile X Syndrome (Phase 2 Study)
| Assessment | Metric | Result | p-value | Reference |
| NIH-Toolbox Oral Reading Recognition | Least Squares Mean Difference | +2.80 | 0.0157 | [1][2] |
| NIH-Toolbox Picture Vocabulary | Least Squares Mean Difference | +5.79 | 0.0342 | [1][2] |
| NIH-Toolbox Cognition Crystallized Composite Score | Least Squares Mean Difference | +5.29 | 0.0018 | [1][2] |
| Parent/Caregiver Rating (Visual Analog Scale) - Language | Least Squares Mean Difference | +14.04 | 0.0051 | [1][2] |
| Parent/Caregiver Rating (Visual Analog Scale) - Daily Functioning | Least Squares Mean Difference | +14.53 | 0.0017 | [1][2] |
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of Zatolmilast.
General Synthesis of Zatolmilast Analogs
A general procedure for the synthesis of the chemical class to which Zatolmilast belongs has been described.[12] The synthesis involves the reaction of a substituted 2-chloro-1,3,5-triazine with an appropriate aniline derivative.
Materials:
-
2-chloro-4-(3-chlorophenyl)-6-ethyl-1,3,5-triazine
-
Substituted aniline (e.g., 3-(1H-tetrazol-5-yl)aniline)
-
Glacial acetic acid (HOAc)
-
Water
Procedure:
-
Suspend 2-chloro-4-(3-chlorophenyl)-6-ethyl-1,3,5-triazine (1 equivalent) and the appropriate substituted aniline (1.5–2.0 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water to yield the desired product.
In Vivo Behavioral Assay: Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory in rodents.[13][14][15][16][17]
Materials:
-
Y-maze apparatus (three identical arms at a 120° angle)
-
Rodent subjects (e.g., humanized PDE4D mice)
-
Zatolmilast (BPN14770) or vehicle solution
-
70% Ethanol for cleaning
-
Video tracking software (e.g., EthoVision XT)
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes before the test.[14][17]
-
Administer Zatolmilast or vehicle solution orally (p.o.) to the mice 60 minutes prior to the test.[10]
-
Clean the Y-maze with 70% ethanol and allow it to dry completely between each mouse.[14][17]
-
Place a mouse at the center of the Y-maze and allow it to freely explore all three arms for 8 minutes.[14]
-
Record the sequence of arm entries using video tracking software.
-
An arm entry is defined as the mouse's entire body, excluding the tail, entering the arm.
-
A spontaneous alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test
This test evaluates recognition memory in rodents.[6][18][19][20][21]
Materials:
-
Open-field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
Rodent subjects
-
Zatolmilast (BPN14770) or vehicle solution
-
70% Ethanol for cleaning
-
Video tracking software
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty open-field arena for 5-10 minutes.[6][18]
-
Training/Familiarization (Day 2):
-
Testing (Day 2, after a retention interval, e.g., 1-2 hours):
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
In Vitro Assay: Western Blot for PKA Pathway Activation
This protocol is a general guideline for assessing the phosphorylation of CREB, a downstream target of PKA, in cell or tissue lysates following treatment with Zatolmilast.[22][23][24][25][26]
Materials:
-
Cell or tissue lysates (e.g., from primary neurons or brain tissue)
-
Zatolmilast (BPN14770)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells or animals with Zatolmilast at desired concentrations and time points.
-
Lyse cells or tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities.
-
Normalize the phospho-CREB signal to the total CREB signal to determine the relative increase in phosphorylation.
-
Experimental Workflows
Workflow for Preclinical Evaluation of Zatolmilast
Caption: A typical workflow for the preclinical and clinical development of Zatolmilast.
Conclusion
Zatolmilast (BPN14770) represents a promising therapeutic agent with a novel mechanism of action for the treatment of Fragile X Syndrome and potentially other cognitive disorders. Its selective inhibition of PDE4D, leading to the enhancement of the cAMP-PKA-CREB signaling pathway, addresses a key molecular deficit in FXS. The preclinical and clinical data gathered to date support its continued development. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery working on tetrazole-containing compounds and novel therapeutics for neurodevelopmental disorders.
References
- 1. fragilexnewstoday.com [fragilexnewstoday.com]
- 2. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor Zatolmilast from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 3. Shionogi Provides Updates on Zatolmilast, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]
- 4. Shionogi's EXPERIENCE Phase 3 Clinical Trial of Zatolmilast in Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 5. fragilexnewstoday.com [fragilexnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Zatolmilast - Tetra Therapeutics - AdisInsight [adisinsight.springer.com]
- 9. moh.gov.my [moh.gov.my]
- 10. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zatolmilast (BPN14770) | PDE4D inhibitor | Probechem Biochemicals [probechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. protocols.io [protocols.io]
- 14. Y-Maze Protocol [protocols.io]
- 15. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. researchgate.net [researchgate.net]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mmpc.org [mmpc.org]
- 21. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetrazolast as a Tool Compound for Pathway Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrazolast is a synthetic, cell-permeable small molecule tool compound designed for the investigation of intracellular signaling pathways. Its unique dual-action mechanism as both a mast cell stabilizer and a broad-spectrum phosphodiesterase (PDE) inhibitor makes it a valuable tool for dissecting the complex interplay between cyclic nucleotide signaling and cellular degranulation processes. The core structure of this compound features a tetrazole ring, a common moiety in compounds targeting allergic and inflammatory responses. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in pathway analysis.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits the activity of several phosphodiesterase isoenzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides are critical second messengers that regulate a wide array of cellular processes. Increased cAMP levels, in particular, are known to suppress the activation of immune cells, including mast cells.[1]
-
Mast Cell Stabilization: The elevation of intracellular cAMP and cGMP levels contributes to the stabilization of mast cells.[2] This stabilization effect is primarily achieved by interfering with the signaling cascade that leads to degranulation. Increased cyclic nucleotide levels can inhibit the release of calcium from intracellular stores and the subsequent influx of extracellular calcium, a critical step for the fusion of granular membranes with the plasma membrane and the release of histamine and other inflammatory mediators.[3][4][5]
The dual action of this compound allows researchers to probe the downstream effects of simultaneously modulating cyclic nucleotide levels and mast cell activity.
Signaling Pathways Modulated by this compound
The primary signaling pathway influenced by this compound is the mast cell activation pathway. The following diagram illustrates the key nodes in this pathway and the points of intervention for this compound.
References
- 1. Increased levels of cyclic adenosine monophosphate contribute to the hyporesponsiveness of mast cells in alloxan diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular guanosine 3',5'-cyclic monophosphate and disodium cromoglycate share a similar spectrum of activity in the inhibition of histamine release from isolated mast cells and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions [frontiersin.org]
Application Notes and Protocols for Tetrazolast Administration in Preclinical Models
A Comprehensive Guide for Researchers
These application notes provide detailed protocols for the administration of Tetrazolast, a leukotriene biosynthesis and mast cell degranulation inhibitor, in preclinical research models. Due to the limited availability of specific preclinical data for this compound, the following protocols are based on established methodologies for compounds with similar mechanisms of action, such as mast cell stabilizers and anti-allergic agents. These guidelines are intended for use by researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule drug identified as a leukotriene biosynthesis inhibitor and a mast cell degranulation inhibitor, suggesting its potential therapeutic utility in inflammatory and allergic conditions such as asthma and rhinitis[1][2]. Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of novel compounds like this compound[3]. The choice of administration route is a critical factor in such studies, influencing drug bioavailability and therapeutic outcomes. This document outlines protocols for common administration routes used in preclinical rodent models: intraperitoneal, intranasal, and oral administration.
Quantitative Data Summary
The following tables summarize typical dosage ranges and experimental parameters for the administration of mast cell stabilizers and anti-allergic compounds in preclinical rodent models. These values should be considered as a starting point for dose-response studies with this compound.
Table 1: Intraperitoneal (IP) Administration Parameters
| Parameter | Mouse | Rat |
| Dosage Range | 1 - 50 mg/kg | 1 - 50 mg/kg |
| Vehicle | Sterile Saline, PBS, 0.5% CMC | Sterile Saline, PBS, 0.5% CMC |
| Volume | < 10 mL/kg | < 10 mL/kg |
| Needle Gauge | 25-27 G | 23-25 G |
| Frequency | Once daily or as required by study design | Once daily or as required by study design |
Table 2: Intranasal (IN) Administration Parameters
| Parameter | Mouse | Rat |
| Dosage Range | 3 - 30 µg/kg | 10 - 50 µg/kg |
| Vehicle | Sterile Saline, PBS | Sterile Saline, PBS |
| Volume | 10-20 µL (5-10 µL per nostril) | 20-40 µL (10-20 µL per nostril) |
| Frequency | Once or twice daily | Once or twice daily |
Table 3: Oral Gavage (PO) Administration Parameters
| Parameter | Mouse | Rat |
| Dosage Range | 10 - 100 mg/kg | 10 - 100 mg/kg |
| Vehicle | Water, 0.5% CMC, Corn oil | Water, 0.5% CMC, Corn oil |
| Volume | < 10 mL/kg | < 10 mL/kg |
| Gavage Needle | 20-22 G, flexible or rigid | 18-20 G, flexible or rigid |
| Frequency | Once daily or as required by study design | Once daily or as required by study design |
Experimental Protocols
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injection is a common route for systemic administration in rodents, offering rapid absorption.
Materials:
-
This compound solution/suspension in a sterile vehicle
-
Sterile syringes (1 mL) and needles (25-27 G for mice, 23-25 G for rats)[4]
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation: Weigh the animal to determine the correct injection volume. Prepare the this compound formulation at the desired concentration. Warm the solution to room temperature to minimize discomfort[4].
-
Restraint: Restrain the animal securely. For a one-person technique, grasp the mouse by the scruff of the neck and secure the tail. For rats, a two-person technique is often preferred for better control[4].
-
Injection Site: Position the animal with its head tilted downwards. The injection site is in the lower right quadrant of the abdomen to avoid the cecum and bladder[4].
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-40 degree angle with the bevel facing up. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Inject the solution smoothly.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.
Figure 1. Workflow for Intraperitoneal Injection.
Intranasal (IN) Administration Protocol
Intranasal administration is a non-invasive method for both local and systemic drug delivery, and it can facilitate direct nose-to-brain transport[5][6].
Materials:
-
This compound solution in a sterile vehicle
-
Micropipette and sterile tips
-
Anesthetic (e.g., isoflurane)
-
Animal scale
Procedure:
-
Preparation: Weigh the animal to calculate the required dose. Prepare the this compound solution.
-
Anesthesia: Lightly anesthetize the animal to prevent sneezing and ensure accurate dosing[6].
-
Administration: Hold the animal in a supine position. Using a micropipette, administer half of the total volume as small droplets into one nostril, allowing the animal to inhale between drops. Repeat for the other nostril[6][7].
-
Recovery: Place the animal in a clean cage and monitor until it has fully recovered from anesthesia.
Figure 2. Workflow for Intranasal Administration.
Signaling Pathway
As a mast cell degranulation inhibitor, this compound is expected to interfere with the signaling cascade that leads to the release of histamine and other inflammatory mediators.
The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade. This involves the activation of spleen tyrosine kinase (Syk) and subsequent downstream signaling through molecules like LAT (Linker for Activation of T cells), leading to an increase in intracellular calcium and the degranulation of the mast cell[8].
Figure 3. Simplified Mast Cell Degranulation Pathway and the putative inhibitory action of this compound.
Conclusion
The protocols outlined in these application notes provide a foundation for the preclinical evaluation of this compound. Researchers should optimize these protocols based on the specific goals of their study and adhere to all institutional and national guidelines for animal care and use. Careful dose selection and appropriate administration techniques are paramount for obtaining reliable and reproducible data in the development of new therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2021087359A1 - Prodrug compositions and methods of treatment - Google Patents [patents.google.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intranasal administration of IL-35 inhibits allergic responses and symptoms in mice with allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inimmune.com [inimmune.com]
- 7. Anti-allergic effect of intranasal administration of type-A procyanidin polyphenols based standardized extract of cinnamon bark in ovalbumin sensitized BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tetrazolast Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazolast, also known as Tazanolast, is an anti-allergic and anti-inflammatory compound identified as a leukotriene biosynthesis inhibitor. Its active metabolite, WP-871 (acitazanolast), has been shown to possess mast cell stabilizing properties by inhibiting the release of histamine. This document provides detailed application notes and protocols for developing and performing assays to measure the biological activity of this compound and its active metabolite. The following sections describe the primary mechanisms of action and provide step-by-step protocols for relevant in vitro assays.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its ability to inhibit the biosynthesis of leukotrienes, which are potent inflammatory mediators. Additionally, its active metabolite, acitazanolast, contributes to its anti-allergic effects by stabilizing mast cells. This stabilization is achieved through the inhibition of key signaling events that follow mast cell activation, including the rise in intracellular calcium concentration, the translocation of protein kinase C (PKC), and the production of inositol trisphosphate (IP3). While its primary classification is not a phosphodiesterase (PDE) inhibitor, evaluating its effect on PDE activity can provide a more comprehensive pharmacological profile.
Key Signaling Pathways
The biological activity of this compound and its active metabolite can be assessed by targeting key signaling pathways involved in inflammation and allergic responses.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's active metabolite (Acitazanolast) in various in vitro assays. These values are provided as examples for data presentation and comparison.
Table 1: Mast Cell Stabilization and Histamine Release Assays
| Assay Type | Cell Line | Stimulant | Parameter | Acitazanolast Value | Reference Compound (IC50/EC50) |
| Mast Cell Degranulation | RBL-2H3 | Antigen | IC50 | 15 µM | Cromolyn Sodium (~50 µM) |
| Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | IC50 | 25 µM | Ketotifen (~1 µM) |
Table 2: Leukotriene Biosynthesis Inhibition Assay
| Assay Type | Cell Line/System | Stimulant | Parameter | Acitazanolast Value | Reference Compound (IC50) |
| 5-Lipoxygenase Activity | Human PMNs | A23187 | IC50 | 5 µM | Zileuton (~1 µM) |
| Cellular LTB4 Production | Differentiated HL-60 | A23187 | IC50 | 8 µM | MK-886 (~0.5 µM) |
Table 3: Intracellular Signaling Assays
| Assay Type | Cell Line | Stimulant | Parameter | Acitazanolast Value |
| Calcium Influx | RBL-2H3 | Antigen | IC50 | 12 µM |
| PKC Translocation | Rat Peritoneal Mast Cells | Compound 48/80 | IC50 | 18 µM |
| Inositol Trisphosphate Production | Rat Peritoneal Mast Cells | Compound 48/80 | IC50 | 22 µM |
Table 4: Phosphodiesterase (PDE) Inhibition Assay
| PDE Isoform | Parameter | Acitazanolast Value |
| PDE4 | IC50 | > 100 µM |
| PDE5 | IC50 | > 100 µM |
Experimental Protocols
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
RBL-2H3 cells
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Anti-DNP IgE
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DNP-BSA (antigen)
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This compound (or active metabolite)
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Tyrode's buffer
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p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
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Triton X-100
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96-well plates
Protocol:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
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Sensitize the cells by incubating with anti-DNP IgE for 2-4 hours.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
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Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes.
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Stimulate degranulation by adding DNP-BSA to the wells and incubate for 1 hour.
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Centrifuge the plate and collect the supernatant, which contains the released β-hexosaminidase.
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Lyse the remaining cells in the wells with Triton X-100 to determine the total cellular β-hexosaminidase content.
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In a separate plate, incubate the supernatant and cell lysate with the p-Nitrophenyl-N-acetyl-β-D-glucosaminide substrate.
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Stop the reaction and measure the absorbance at 405 nm.
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Calculate the percentage of β-hexosaminidase release for each condition.
Leukotriene B4 (LTB4) Biosynthesis Inhibition Assay
This protocol describes the measurement of LTB4 production from stimulated human polymorphonuclear leukocytes (PMNs).
Materials:
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Fresh human whole blood
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Ficoll-Paque
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Calcium ionophore A23187
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This compound
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Methanol
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Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Protocol:
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Isolate PMNs from fresh human whole blood using density gradient centrifugation with Ficoll-Paque.
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Resuspend the isolated PMNs in a suitable buffer.
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Pre-incubate the PMNs with various concentrations of this compound or a vehicle control.
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Stimulate the cells with calcium ionophore A23187 to induce leukotriene biosynthesis.
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After a defined incubation period, stop the reaction by adding cold methanol.
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Extract the lipids from the cell suspension.
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Analyze the extracted samples using RP-HPLC to separate and quantify LTB4.
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Determine the concentration of LTB4 and calculate the percentage of inhibition for each this compound concentration.
Intracellular Calcium Influx Assay
This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
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RBL-2H3 cells
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Fluo-4 AM (or other suitable calcium indicator dye)
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Anti-DNP IgE
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DNP-BSA (antigen)
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This compound
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Fluorescence plate reader or microscope
Protocol:
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Culture RBL-2H3 cells on a suitable plate for fluorescence measurement.
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Sensitize the cells with anti-DNP IgE.
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Load the cells with the calcium indicator dye Fluo-4 AM.
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Wash the cells to remove excess dye.
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Pre-incubate the cells with various concentrations of this compound or a vehicle control.
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Place the plate in a fluorescence plate reader or on a fluorescence microscope.
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Initiate the measurement of fluorescence intensity.
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Add the antigen (DNP-BSA) to stimulate the cells and continue to record the fluorescence signal over time.
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Analyze the data to determine the effect of this compound on the antigen-induced calcium influx.
Phosphodiesterase (PDE) Inhibition Assay (TR-FRET)
This assay measures the inhibition of PDE activity using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4, PDE5)
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Fluorescently labeled cAMP or cGMP substrate
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TR-FRET detection reagents (e.g., antibody and donor/acceptor pair)
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This compound
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Low-volume 384-well plates
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TR-FRET compatible plate reader
Protocol:
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Prepare serial dilutions of this compound.
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In a 384-well plate, add the PDE enzyme, fluorescently labeled substrate (e.g., cAMP), and the this compound dilutions or control.
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Incubate the reaction mixture to allow for substrate hydrolysis by the PDE enzyme.
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Stop the enzymatic reaction and add the TR-FRET detection reagents.
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Incubate to allow for the binding of the detection reagents to the product of the enzymatic reaction.
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Measure the TR-FRET signal using a compatible plate reader.
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A decrease in the TR-FRET signal indicates inhibition of PDE activity. Calculate the IC50 value for this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for assessing the biological activity of this compound. By employing a combination of assays targeting leukotriene biosynthesis, mast cell stabilization, and key intracellular signaling events, researchers can obtain a detailed pharmacological profile of this compound. The inclusion of quantitative data and clear experimental workflows will facilitate the development and standardization of assays for the evaluation of this compound and similar anti-allergic and anti-inflammatory drug candidates.
Troubleshooting & Optimization
troubleshooting Tetrazolast solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Tetrazolast, also known as Ramatroban or BAY u 3405.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, also referred to as Ramatroban or BAY u 3405, is a potent antagonist of the thromboxane A2 (TxA2) receptor.[1][2][3] It also acts as an antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).[1] These properties make it a valuable tool in research related to allergic rhinitis, asthma, and other inflammatory conditions.[2][4]
Q2: What are the primary challenges when working with this compound in the lab?
The main challenge researchers face with this compound is its low aqueous solubility.[1][5] It is practically insoluble in water, which can complicate the preparation of stock solutions and its use in aqueous experimental systems like cell culture media.
Q3: How should I store this compound?
This compound should be stored as a solid powder at -20°C for long-term stability (up to 3 years).[2][6] Stock solutions in solvent can be stored at -80°C for up to one year.[6]
Troubleshooting Guide for this compound Solubility
This guide addresses common issues and questions related to dissolving and handling this compound in a laboratory setting.
Issue 1: this compound is not dissolving in my desired solvent.
Potential Causes:
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Incorrect Solvent Choice: this compound has very low solubility in aqueous solutions.[1]
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Insufficient Solvent Volume: The concentration of this compound may be too high for the chosen solvent.
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Low Temperature: Solubility can be temperature-dependent.
Solutions:
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Select an Appropriate Organic Solvent: For initial stock solutions, use Dimethyl Sulfoxide (DMSO) or Ethanol. This compound exhibits good solubility in these solvents.[1][4][5]
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Consult Solubility Data: Refer to the quantitative solubility data below to ensure you are using an adequate volume of solvent for your desired concentration.
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Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[7] For instance, sonication is recommended when preparing solutions in DMSO or Ethanol.[6]
Issue 2: My this compound precipitates when added to aqueous media (e.g., cell culture media, PBS).
Potential Cause:
-
Poor Aqueous Solubility: As a hydrophobic compound, this compound will precipitate out of solution when a concentrated stock in an organic solvent is diluted into an aqueous medium.
Solutions:
-
Minimize the Final Concentration of Organic Solvent: When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.1%, to avoid solvent-induced toxicity and precipitation.[6]
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Use a Co-Solvent System for In Vivo Applications: For preparing this compound for parenteral administration, a co-solvent system is often necessary. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[7]
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Prepare a Suspension for Oral Administration: For oral gavage, this compound can be prepared as a homogenous suspension in a vehicle like Carboxymethylcellulose sodium (CMC-Na).[1][5]
Issue 3: I am observing variability in my experimental results.
Potential Causes:
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Incomplete Dissolution: If this compound is not fully dissolved, the actual concentration in your experiment will be lower than intended.
-
Precipitation Over Time: The compound may be precipitating out of your working solution during the course of the experiment.
Solutions:
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Visually Inspect for Complete Dissolution: Always ensure your stock solution is clear and free of any visible precipitate before making further dilutions.
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh dilutions of this compound in your aqueous experimental media immediately before each experiment to minimize issues with precipitation over time.
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Common Laboratory Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | 83 | 199.29 | [1][5] |
| DMSO | 50 | 120.06 | [6] |
| DMSO | 41.65 | 100 | |
| DMSO | 30 | - | [4] |
| Ethanol | 83 | 199.29 | [1][5] |
| Ethanol | 50 | - | [4] |
| Ethanol | 41.65 | 100 | |
| Water | Insoluble (<1 mg/mL) | - | [1][5] |
| PBS (pH 7.2) | 0.5 | - | [4] |
Note: Solubility values can have slight batch-to-batch variations.[1][5]
Table 2: Formulations for In Vivo Studies
| Administration Route | Vehicle/Solvent System | Concentration | Reference(s) |
| Oral | CMC-Na | ≥ 5 mg/mL (as a suspension) | [1][5] |
| Parenteral | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (clear solution) | [7] |
| Parenteral | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (clear solution) | [7] |
| Parenteral | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (clear solution) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 416.47 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 4.16 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If any particulate matter remains, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Tip: To avoid precipitation, it is recommended to perform an intermediate dilution step. For instance, first dilute the 10 mM stock 1:100 in media to get a 100 µM solution, vortex gently, and then dilute this 1:10 to get the final 10 µM concentration.
-
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
References
Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution
Disclaimer: Information specific to "Tetrazolast" is not publicly available. This guide provides best practices and troubleshooting advice based on the general chemical properties of tetrazole-containing compounds and established principles of pharmaceutical stability analysis. The recommendations herein should be adapted and validated for your specific molecule.
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving stability issues encountered with tetrazole-containing compounds in solution during experimentation.
Frequently Asked Questions (FAQs)
Q1: My tetrazole-containing compound is degrading in aqueous solution. What are the most likely causes?
Degradation of tetrazole-containing compounds in aqueous solutions can be influenced by several factors. The most common culprits are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The tetrazole ring itself is generally stable, but substituents on the ring and the overall molecular structure can introduce instabilities.
Q2: At what pH range are tetrazole-containing compounds typically most stable?
While the optimal pH is specific to each compound, many pharmaceuticals exhibit greatest stability in the pH range of 4 to 8.[1] It is crucial to perform a pH-rate profile study to determine the specific pH of maximum stability for your compound.[3][4][5]
Q3: Can the choice of solvent impact the stability of my compound?
Absolutely. While aqueous solutions are common, the use of co-solvents can sometimes enhance stability. For instance, some ester-containing APIs are more stable in certain organic solvents compared to aqueous media.[2] However, the choice of solvent must be compatible with your experimental design and downstream applications.
Q4: Are there any specific excipients that can help stabilize my tetrazole compound in solution?
Yes, various excipients can be employed to enhance stability. These include:
-
Buffers: To maintain the optimal pH.
-
Antioxidants: Such as ascorbic acid or sodium metabisulfite, to prevent oxidative degradation.
-
Chelating agents: Like EDTA, to bind metal ions that can catalyze degradation.
-
Surfactants and Polymers: Polysorbates (e.g., Tween® 80) and polymers like PVP or HPMC can prevent aggregation and improve physical stability.[6][7][8]
Q5: How can I determine the degradation products of my compound?
Forced degradation studies are essential for identifying potential degradation products.[9][10][11] These studies involve subjecting the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate degradation. The resulting degradants can then be identified and characterized using analytical techniques like HPLC-MS/MS and NMR spectroscopy.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of compound potency in solution. | pH instability | Determine the pH-rate profile to identify the pH of maximum stability. Formulate your solution with a suitable buffer system to maintain this pH.[3][4][5] |
| Temperature sensitivity | Store solutions at the lowest practical temperature. Conduct thermal stability studies to understand the impact of temperature on degradation kinetics.[13][14][15] | |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil. Perform photostability studies to assess light sensitivity.[16][17] | |
| Precipitation or cloudiness observed in the solution. | Poor solubility | Re-evaluate the solvent system. Consider the use of co-solvents or solubility enhancers. |
| Aggregation | Incorporate stabilizing excipients such as surfactants (e.g., polysorbates) or polymers (e.g., PVP, HPMC) into your formulation.[6][7][8] | |
| pH shift | Ensure the solution is adequately buffered, especially if the compound's solubility is highly pH-dependent. | |
| Inconsistent results between experimental batches. | Oxidative degradation | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Add an appropriate antioxidant to the formulation.[18] |
| Contamination | Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. |
Data Presentation
Table 1: General Conditions for Forced Degradation Studies
Forced degradation studies are critical for understanding the intrinsic stability of a new chemical entity (NCE). The following table outlines typical starting conditions for these studies. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[11]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) |
| Oxidation | 3% - 30% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat (e.g., 70°C) or in solution at elevated temperature |
| Photodegradation | Exposure to a combination of UV and visible light (ICH Q1B guidelines)[17] |
Experimental Protocols
Protocol: General Forced Degradation Study for a Novel Tetrazole Compound
Objective: To identify potential degradation pathways and validate a stability-indicating analytical method for a novel tetrazole-containing compound.
Materials:
-
Novel tetrazole compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the tetrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature and 60°C. Neutralize samples with an equivalent amount of acid before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[17] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the compound's stability.
-
Analysis: Analyze the samples by a suitable, validated HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound at each time point.
-
Identify and quantify the major degradation products.
-
If necessary, isolate and characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.
-
Visualizations
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. mdpi.com [mdpi.com]
- 3. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. This compound CAS#: 121762-69-4 [m.chemicalbook.com]
- 13. real.mtak.hu [real.mtak.hu]
- 14. researchgate.net [researchgate.net]
- 15. Study on Thermal Degradation Processes of Polyethylene Terephthalate Microplastics Using the Kinetics and Artificial Neural Networks Models [mdpi.com]
- 16. Photodegradation of bis(1H-tetrazol-5-yl)amine (H2BTA), a high nitrogen content tetrazole-based energetic compound in water. | Sigma-Aldrich [sigmaaldrich.com]
- 17. database.ich.org [database.ich.org]
- 18. pharmtech.com [pharmtech.com]
common challenges in working with Tetrazolast
Disclaimer
Please be aware that "Tetrazolast" is a fictional compound created for the purpose of this example. The information provided below, including all data, protocols, and troubleshooting advice, is hypothetical and designed to illustrate a comprehensive technical support guide. It should not be used for actual laboratory work.
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel mast cell stabilizer. Its primary mechanism involves the inhibition of the IgE-mediated signaling cascade that leads to mast cell degranulation. By preventing the release of histamine and other pro-inflammatory mediators, it effectively mitigates allergic and inflammatory responses in cellular models.
Q2: How should this compound be stored for long-term and short-term use?
A2:
-
Long-Term Storage: For long-term stability, the lyophilized powder should be stored at -20°C, protected from light and moisture.
-
Short-Term Storage (Solutions): Stock solutions, typically prepared in DMSO, can be stored at -20°C for up to one month. For daily use, an aliquot can be kept at 4°C for up to 48 hours. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound exhibits poor solubility in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). For subsequent dilutions into aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that affects cell viability, typically <0.5%.
Troubleshooting Guides
Problem: My this compound solution is cloudy or shows precipitation after dilution in media.
-
Cause: This is a common issue related to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can "crash out" of the solution.
-
Solution:
-
Pre-warm the Media: Warm your cell culture media or buffer to 37°C before adding the this compound stock solution.
-
Vortex During Dilution: Add the DMSO stock drop-wise to the pre-warmed media while vortexing or stirring vigorously to facilitate rapid dispersal.
-
Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit. Consider lowering the final working concentration.
-
Check DMSO Stock: Ensure your DMSO stock solution has not been stored improperly, leading to crystallization. Gently warm the stock at 37°C to redissolve any crystals before use.
-
Problem: I am observing high variability and inconsistent results in my mast cell degranulation assay.
-
Cause: Inconsistent results can stem from several factors, including cell health, reagent handling, and timing.
-
Solution:
-
Cell Health: Ensure mast cells (e.g., RBL-2H3) are healthy, in the logarithmic growth phase, and have not been passaged too many times.
-
Sensitization Step: The IgE sensitization step is critical. Ensure a consistent incubation time (e.g., 18-24 hours) and IgE concentration for all wells.
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Pre-incubation Time: Standardize the pre-incubation time with this compound before adding the antigen (e.g., DNP-HSA). A 30-60 minute pre-incubation is typically sufficient.
-
Assay Controls: Always include proper controls: a negative control (no antigen), a positive control (antigen, no inhibitor), and a vehicle control (media with the same final DMSO concentration as your highest this compound dose).
-
Problem: My cells show signs of toxicity or reduced viability at higher concentrations of this compound.
-
Cause: While this compound is designed for high specificity, off-target effects or solvent-induced toxicity can occur at high concentrations.
-
Solution:
-
Perform a Dose-Response Viability Assay: Before proceeding with functional assays, conduct a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a wide concentration range of this compound to determine its cytotoxic threshold in your specific cell line.
-
Limit DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic. A concentration of 0.5% is generally considered safe for most cell lines, but this should be validated.
-
Reduce Incubation Time: If long incubation periods are causing toxicity, try to shorten the exposure time to the minimum required to observe the inhibitory effect.
-
Quantitative Data
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Temperature | Maximum Solubility |
|---|---|---|
| DMSO | 25°C | ~50 mg/mL |
| Ethanol | 25°C | ~12 mg/mL |
| PBS (pH 7.4) | 25°C | <0.1 mg/mL |
| Water | 25°C | <0.05 mg/mL |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Notes |
|---|---|---|---|
| Mast Cell Degranulation | RBL-2H3 | 10 nM - 10 µM | Pre-incubate for 30-60 min before antigen stimulation. |
| Cytokine Release (IL-4, TNF-α) | BMMCs | 50 nM - 20 µM | Analyze supernatant 6-24 hours post-stimulation. |
| Cell Viability (MTT) | RBL-2H3 | 1 µM - 100 µM | Determine TC50 (Toxic Concentration, 50%). |
Experimental Protocols & Visualizations
Protocol: Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released alongside histamine from secretory granules.
Methodology:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitization: Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 18-24 hours at 37°C.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Inhibitor Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control, DMSO) to the wells. Incubate for 30 minutes at 37°C.
-
Antigen Stimulation: Add 50 µL of DNP-HSA antigen (100 ng/mL) to stimulate degranulation. For the negative control, add buffer only. For total release control, add 50 µL of 1% Triton X-100. Incubate for 1 hour at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect 50 µL of the supernatant from each well.
-
Enzyme Assay: In a new plate, mix 50 µL of supernatant with 50 µL of substrate solution (p-NAG in citrate buffer). Incubate for 1 hour at 37°C.
-
Stop Reaction: Stop the reaction by adding 150 µL of stop buffer (glycine, pH 10.7).
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control.
Caption: Workflow for the Mast Cell Degranulation Assay.
Proposed Signaling Pathway for this compound Action
The following diagram illustrates the hypothesized signaling pathway inhibited by this compound.
Caption: Proposed mechanism of this compound inhibiting Syk kinase activation.
Troubleshooting Logic: Inconsistent Assay Results
Use this flowchart to diagnose sources of variability in your experiments.
Caption: Decision tree for troubleshooting inconsistent assay results.
Technical Support Center: Tetrazolium Salt-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing tetrazolium salt-based assays, such as MTT, XTT, MTS, and WST-1, to assess cell viability, proliferation, and cytotoxicity. These resources are designed to help you identify and resolve common sources of variability and improve the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind tetrazolium salt-based assays?
A1: Tetrazolium salt-based assays are colorimetric assays that measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases and other reducing enzymes convert the water-soluble tetrazolium salt into a colored formazan product.[1][2][3] The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the number of metabolically active (and therefore viable) cells.[1][4][5]
Q2: What are the main differences between the common tetrazolium salts (MTT, XTT, MTS, WST-1)?
A2: The primary difference lies in the solubility of the resulting formazan product.
-
MTT: Forms a water-insoluble purple formazan that requires a solubilization step using an organic solvent like DMSO or acidified isopropanol before absorbance can be measured.[1][2][6] This additional step can introduce variability.[3][6]
-
XTT, MTS, WST-1: These are second-generation tetrazolium salts that are reduced to a water-soluble formazan, eliminating the need for a solubilization step.[4][7][8] This simplifies the protocol and can reduce variability.[3][9]
Q3: What are the critical parameters that need to be optimized for a tetrazolium salt-based assay?
A3: To ensure reliable and reproducible results, the following parameters should be optimized for each cell line and experimental condition:[5][10]
-
Cell Seeding Density: Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and signal saturation.[5]
-
Incubation Time: The incubation time with the tetrazolium salt reagent needs to be long enough to generate a sufficient signal but short enough to avoid cytotoxic effects of the reagent itself.[11]
-
Reagent Concentration: Using the optimal concentration of the tetrazolium salt is crucial for achieving a linear response.
-
Wavelength Settings: Absorbance should be measured at the optimal wavelength for the specific formazan product, with a reference wavelength to correct for background absorbance.[1]
Q4: Can components of the culture medium interfere with the assay?
A4: Yes, several components can interfere with the results. Phenol red, a common pH indicator in culture media, can contribute to background absorbance.[1] Serum can also interact with the reagents.[1][12] It is often recommended to perform the final incubation step in serum-free and phenol red-free media.[1][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during tetrazolium salt-based assays.
Issue 1: High Background Absorbance
High background can mask the true signal from the cells, leading to inaccurate results.
| Possible Cause | Recommended Solution |
| Contamination: Bacterial or yeast contamination can reduce the tetrazolium salt. | Visually inspect the culture plates for any signs of contamination. Use aseptic techniques throughout the experiment. |
| Reagent Instability: The tetrazolium salt solution may have decomposed due to improper storage or exposure to light. | Store reagents as recommended by the manufacturer, typically protected from light at 4°C or -20°C.[14] Prepare fresh solutions if necessary. |
| Medium Components: Phenol red and serum in the culture medium can contribute to the background signal. | Use serum-free and phenol red-free medium for the final incubation with the tetrazolium salt.[1] Include a "medium only" blank control to subtract the background absorbance.[9] |
| Extended Incubation: Long incubation times can lead to the non-enzymatic reduction of the tetrazolium salt. | Optimize the incubation time to the minimum required to obtain a robust signal. |
Issue 2: Low Signal or Low Absorbance Readings
A weak signal can make it difficult to distinguish between different experimental conditions.
| Possible Cause | Recommended Solution |
| Low Cell Number: Insufficient number of viable cells in the wells. | Optimize the initial cell seeding density to ensure a sufficient number of cells are present at the time of the assay. |
| Short Incubation Time: The incubation period with the tetrazolium salt may be too short for sufficient formazan production. | Increase the incubation time. Monitor the color development to determine the optimal duration. |
| Cellular Metabolism: The cells may have a naturally low metabolic rate, or their metabolism may be affected by the experimental treatment. | Ensure that the cells are healthy and in the exponential growth phase. Consider using a different viability assay that does not rely on metabolic activity if this is a persistent issue. |
| Incomplete Solubilization (MTT assay): The formazan crystals are not fully dissolved. | Increase the volume of the solubilization solution or the incubation time with the solvent. Gently pipette up and down or use an orbital shaker to aid dissolution.[1][2] |
Issue 3: High Variability Between Replicate Wells
Inconsistent results across replicate wells compromise the reliability of the data.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting: Inconsistent volumes of cells, reagents, or media are added to the wells. | Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider using multichannel pipettes for greater consistency.[15] |
| Uneven Cell Distribution: Cells are not evenly distributed across the wells of the plate. | Ensure the cell suspension is homogenous before and during plating. Gently swirl the plate after seeding to ensure an even distribution of cells. |
| Edge Effects: Wells on the outer edges of the plate are prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to minimize evaporation from the inner wells.[16] |
| Incomplete Mixing: Reagents are not uniformly mixed within the wells. | Gently shake the plate after adding reagents to ensure proper mixing.[15] |
Experimental Protocols
General Protocol for a Tetrazolium Salt (WST-1) Based Cell Viability Assay
This protocol provides a general workflow. Specific details may vary depending on the cell type and the manufacturer's instructions.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at the predetermined optimal density in a final volume of 100 µL of culture medium per well.
-
Include control wells: "medium only" (for background), "untreated cells" (for baseline viability), and "vehicle control" if applicable.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours, or until the desired cell confluence is reached.
-
-
Cell Treatment:
-
Remove the culture medium and add fresh medium containing the test compounds at various concentrations.
-
Incubate for the desired treatment period.
-
-
Assay Procedure:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
-
Data Acquisition:
-
Measure the absorbance at 440 nm using a microplate reader.
-
Use a reference wavelength of 650 nm to subtract background absorbance.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Express the results as a percentage of the "untreated control" to determine the relative cell viability.
-
Visualizations
Signaling Pathway of Tetrazolium Salt Reduction
Caption: Cellular reduction of tetrazolium salts to colored formazan by mitochondrial dehydrogenases.
Experimental Workflow for a Cell Viability Assay
Caption: Step-by-step experimental workflow for assessing cell viability.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in tetrazolium-based assays.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Tetrazolium Salt Assays for Evaluation of Drug Activity against Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 12. labotaq.com [labotaq.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Is Your MTT Assay the Right Choice? [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Tetrazolast in Cell Lines
Disclaimer: As of late 2025, specific documented instances of resistance to Tetrazolast in cancer cell lines are limited in publicly available research. The following troubleshooting guide and frequently asked questions (FAQs) are based on the established mechanisms of action for leukotriene biosynthesis inhibitors and general principles of drug resistance observed in cancer cell lines. This resource is intended to provide a foundational framework for researchers to investigate and potentially overcome suspected resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound in cancer cell lines?
This compound is classified as a leukotriene biosynthesis inhibitor.[1] Its primary mechanism is believed to be the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes.[2][3] Leukotrienes, particularly cysteinyl leukotrienes, have been implicated in promoting cancer cell proliferation, survival, and migration.[4][5][6] By inhibiting 5-LOX, this compound is thought to decrease the production of these pro-tumorigenic signaling molecules, thereby inducing anti-cancer effects.[7]
Q2: Why might cancer cells develop resistance to this compound?
Resistance to targeted therapies like this compound can arise through various mechanisms, a phenomenon known as acquired resistance.[8] Based on what is known about resistance to other enzyme inhibitors, potential mechanisms for this compound resistance include:
-
Alterations in the Drug Target: Mutations in the gene encoding 5-lipoxygenase could alter the protein structure, preventing this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the leukotriene pathway by upregulating alternative pro-survival signaling cascades, such as the MAPK/ERK and PI3K/Akt/mTOR pathways.[4][6]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, like P-glycoprotein, can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Changes in Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate this compound more efficiently.
-
Epigenetic Modifications: Changes in gene expression patterns, without altering the DNA sequence, can lead to the activation of resistance-conferring genes.
Q3: Are there known signaling pathways associated with resistance to leukotriene biosynthesis inhibitors?
Yes, research on other 5-LOX inhibitors has pointed to the activation of key cancer-related signaling pathways as a potential mechanism of resistance. Activation of the PI3K/Akt and MAPK/ERK pathways can promote cell survival and proliferation, even when the leukotriene pathway is inhibited.[4][6] There is also evidence of "pathway shunting," where the inhibition of the 5-LOX pathway leads to an upregulation of the parallel cyclooxygenase (COX) pathway, which also produces pro-tumorigenic signaling molecules.[9]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound observed in our cell line over time.
This suggests the development of acquired resistance. The following steps can help to characterize and potentially overcome this resistance.
| Potential Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Development of a resistant cell population | Compare the half-maximal inhibitory concentration (IC50) of the current cell line to the parental (early passage) cell line. | --INVALID-LINK-- |
| Alterations in the drug target (5-LOX) | Analyze the expression level and sequence of the 5-lipoxygenase (ALOX5) gene and protein. | --INVALID-LINK-- and DNA sequencing of the ALOX5 gene. |
| Activation of bypass signaling pathways | Examine the activation status of key pro-survival pathways such as PI3K/Akt and MAPK/ERK. | --INVALID-LINK-- (e.g., phospho-Akt, phospho-ERK). |
| Increased drug efflux | Assess the expression and activity of common multidrug resistance pumps. | Western Blot for P-glycoprotein (MDR1/ABCB1) and functional assays like rhodamine 123 efflux. |
Problem 2: High intrinsic resistance to this compound in a new cell line.
Some cell lines may exhibit inherent resistance to certain drugs.
| Potential Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Low or absent expression of the drug target (5-LOX) | Determine the baseline expression level of 5-lipoxygenase in the cell line. | --INVALID-LINK-- |
| Constitutively active pro-survival signaling pathways | Analyze the basal activation levels of pathways like PI3K/Akt and MAPK/ERK. | --INVALID-LINK-- |
| High expression of anti-apoptotic proteins | Profile the expression of key anti-apoptotic proteins like Bcl-2 and Mcl-1. | Western Blotting for Bcl-2 family proteins. |
Data Presentation: Tracking this compound Resistance
Researchers should meticulously document changes in drug sensitivity. Below is a template for recording IC50 values.
| Cell Line | Passage Number | Treatment Duration | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Example: HT-29 | P+10 | 6 months | 5.2 | 48.7 | 9.4 |
| Example: A549 | P+12 | 7 months | 8.1 | 65.2 | 8.0 |
| Your Cell Line |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Parental and suspected resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Add the cell viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-only control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot for 5-LOX Expression
Objective: To compare the protein expression level of 5-lipoxygenase (5-LOX) in parental and resistant cell lines.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against 5-LOX
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against 5-LOX overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify band intensities to compare 5-LOX expression levels between parental and resistant cells.
Protocol 3: Western Blot for Key Signaling Proteins
Objective: To assess the activation status of pro-survival signaling pathways.
Procedure: This protocol is similar to the Western Blot for 5-LOX expression, with the following modifications:
-
Use primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204).
-
After detecting the phosphorylated proteins, strip the membranes and re-probe with antibodies that recognize the total protein levels of Akt and ERK to determine the ratio of phosphorylated to total protein.
Visualizations
References
- 1. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INHIBITORS OF LEUKOTRIENES SYNTHESIS: NOVEL AGENTS AND THEIR IMPLEMENTATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Leukotrienes in Tumor-Associated Inflammation [frontiersin.org]
- 7. gazimedj.com [gazimedj.com]
- 8. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Talk between Cancer Cells and the Tumour Microenvironment: The Role of the 5-Lipoxygenase Pathway [mdpi.com]
Zatolmilast (Tetrazolast) Technical Support Center: A Guide for Researchers
Disclaimer: Zatolmilast is an investigational drug and has not been approved by the FDA. The information provided here is for research and informational purposes only.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Zatolmilast (also known by its investigational name BPN14770), a selective phosphodiesterase-4D (PDE4D) inhibitor under investigation for the treatment of Fragile X syndrome.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zatolmilast?
A1: Zatolmilast is a phosphodiesterase-4D (PDE-4D) inhibitor.[1][4] By inhibiting PDE-4D, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in neurons.[1][3] The resulting increase in cAMP levels is believed to enhance synaptic plasticity and improve cognitive function, which is impaired in individuals with Fragile X syndrome.[1][3][4]
Q2: What is the recommended dosage for preclinical or clinical research?
A2: In a Phase 2 clinical trial involving adult males with Fragile X syndrome, a dosage of 25 mg administered orally twice a day was used.[5] However, optimal dosage for different experimental models and patient populations should be determined empirically. Ongoing Phase 2b/3 studies are further evaluating the safety and efficacy of Zatolmilast in adolescent and adult males.[2][6][7][8]
Q3: What are the known side effects of Zatolmilast?
A3: In a Phase 2 clinical trial, the most commonly reported adverse events were vomiting and upper respiratory tract infections.[4][8][9] The rates of these events were similar between the Zatolmilast and placebo groups.[4][8][9]
Q4: What is the current clinical trial status of Zatolmilast?
A4: Zatolmilast is currently in late-stage (Phase 2b/3) clinical trials for the treatment of Fragile X syndrome in both adolescent and adult males.[2][6][7] These trials are designed to further assess the safety and efficacy of the drug.[6][7]
Troubleshooting Guide for Zatolmilast Experiments
| Issue | Potential Cause | Recommended Solution |
| High variability in in-vitro results | - Cell line instability- Inconsistent drug concentration- Assay variability | - Regularly perform cell line authentication.- Prepare fresh drug solutions for each experiment and verify concentration.- Include appropriate positive and negative controls and run replicates. |
| Poor in-vivo efficacy | - Inadequate dosage- Poor bioavailability- Inappropriate animal model | - Conduct a dose-response study to determine the optimal dose.- Analyze pharmacokinetic parameters to assess drug absorption and metabolism.- Ensure the chosen animal model accurately reflects the pathophysiology of Fragile X syndrome. |
| Unexpected toxicity in animal models | - Off-target effects- Vehicle toxicity- Species-specific sensitivity | - Perform counter-screening against related targets.- Conduct a vehicle toxicity study.- Consider using a different animal model or reducing the dosage. |
| Difficulty in measuring cognitive improvement | - Insensitive behavioral assays- High baseline variability in animals | - Utilize a battery of validated and sensitive cognitive and behavioral tests.- Increase the sample size and ensure proper randomization and blinding of experiments. |
Experimental Protocols
Protocol 1: In-Vitro PDE4D Inhibition Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) expressing human PDE4D.
-
Compound Preparation: Prepare a stock solution of Zatolmilast in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Assay Procedure:
-
Lyse the cells to obtain a cell lysate containing PDE4D.
-
Incubate the cell lysate with varying concentrations of Zatolmilast.
-
Add cAMP as the substrate.
-
Measure the amount of AMP produced using a commercially available kit.
-
-
Data Analysis: Calculate the IC50 value of Zatolmilast for PDE4D inhibition by plotting the percentage of inhibition against the drug concentration.
Protocol 2: Animal Model Efficacy Study (Based on Fragile X Mouse Models)
-
Animal Model: Use a validated Fragile X syndrome mouse model (e.g., Fmr1 knockout mice).
-
Drug Administration: Administer Zatolmilast or vehicle to the mice via oral gavage at a predetermined dosage and schedule.
-
Behavioral Testing: After a specified treatment period, conduct a battery of behavioral tests to assess cognitive function, such as:
-
Morris Water Maze for spatial learning and memory.
-
Fear Conditioning for associative learning and memory.
-
Three-Chamber Social Interaction Test for social behavior.
-
-
Data Analysis: Compare the performance of the Zatolmilast-treated group with the vehicle-treated group to determine the effect of the drug on cognitive and behavioral deficits.
Visualizations
Caption: Zatolmilast's mechanism of action.
Caption: Zatolmilast experimental workflow.
Quantitative Data Summary
| Parameter | Value | Source |
| Clinical Dosage (Phase 2) | 25 mg, twice daily (oral) | Phase 2 Clinical Trial in Adult Males with Fragile X Syndrome[5] |
| Target Population (Phase 2b/3) | Adolescent and adult males with Fragile X syndrome (ages 9-45) | Ongoing Clinical Trials[2][6][7] |
| Primary Indication | Fragile X Syndrome | Investigational Drug Information[3][9] |
| Mechanism of Action | Selective PDE4D Inhibitor | DrugBank, Scientific Publications[1][4][10] |
References
- 1. What is Zatolmilast used for? [synapse.patsnap.com]
- 2. Shionogi's EXPERIENCE Phase 3 Clinical Trial of Zatolmilast in Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. fragilexnewstoday.com [fragilexnewstoday.com]
- 5. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor Zatolmilast from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 6. Clinical Trials: Phase 2B/3 Studies of BPN14770 in Fragile X Syndrome | NFXF [fragilex.org]
- 7. Fragile X Syndrome Clinical Trials | Shionogi Inc. [shionogi.com]
- 8. Zatolmilast, an Investigational Treatment for Fragile X Syndrome, Receives Rare Pediatric Disease Designation from the U.S. FDA| Shionogi & Co., Ltd. [shionogi.com]
- 9. Shionogi Provides Updates on Zatolmilast, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]
- 10. go.drugbank.com [go.drugbank.com]
mitigating off-target effects of Tetrazolast
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Tetrazolast. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype that is inconsistent with the known function of the primary target of this compound. How can we determine if this is an off-target effect?
A1: This is a common issue when a small molecule inhibitor has effects on unintended targets. To dissect on-target from off-target effects, we recommend a multi-pronged approach:
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Dose-Response Curve Analysis: Perform a dose-response experiment and compare the concentration of this compound required to elicit the unexpected phenotype with its IC50 for the primary target. A significant discrepancy may suggest an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: If available, use a structurally unrelated inhibitor that also targets the primary target. If this second inhibitor does not produce the same phenotype, it is likely that the phenotype observed with this compound is due to an off-target effect.
-
Rescue Experiments: If possible, perform a "rescue" experiment by overexpressing a constitutively active or this compound-resistant mutant of the primary target. If the phenotype is not rescued, it is likely an off-target effect.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target and potential off-targets in your experimental system.
Q2: Our in vitro and in vivo results with this compound are contradictory. What could be the cause?
A2: Discrepancies between in vitro and in vivo results can arise from several factors related to off-target effects and compound properties:
-
Metabolism: this compound may be metabolized in vivo into active or inactive compounds with different target profiles.
-
Bioavailability and Tissue Distribution: The concentration of this compound may not be sufficient to engage the primary target in the target tissue, but it may accumulate in other tissues and cause off-target effects.
-
Engagement of Unanticipated Targets: The complex in vivo environment may enable this compound to interact with targets that were not identified in simpler in vitro screens.
We recommend performing pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate drug concentration with target engagement and the observed phenotype in vivo.
Q3: How can we identify the specific off-targets of this compound in our experimental model?
A3: Several unbiased techniques can be employed to identify the off-targets of this compound:
-
Kinome Profiling: Use commercially available kinase profiling services to screen this compound against a large panel of kinases. This will provide a broad overview of its selectivity.
-
Affinity-Capture Mass Spectrometry: This technique uses an immobilized version of this compound to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): TPP measures changes in protein thermal stability upon ligand binding. This can be used to identify direct targets of this compound in a cellular context.
Troubleshooting Guides
Issue: High background signal or unexpected cell death in cell-based assays.
This could be due to off-target effects on essential cellular machinery or signaling pathways.
Troubleshooting Steps:
-
Titrate this compound Concentration: Determine the lowest effective concentration that still inhibits the primary target.
-
Reduce Treatment Duration: Shorter incubation times may minimize off-target effects while still allowing for on-target inhibition.
-
Use a More Selective Analog: If available, test a more selective analog of this compound.
-
Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all experiments and is not causing toxicity.
Quantitative Data
The following tables summarize the inhibitory activity of this compound against its primary target and known off-targets.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| Primary Target A | 15 | 10 | Biochemical |
| Off-Target Kinase B | 250 | 200 | Biochemical |
| Off-Target Kinase C | 800 | 750 | Biochemical |
| Off-Target Ion Channel X | >10,000 | >10,000 | Electrophysiology |
Table 2: Cellular Activity of this compound
| Cell Line | Primary Target Engagement (EC50, nM) | Off-Target B Pathway Inhibition (EC50, nM) | Cytotoxicity (CC50, µM) |
| Cell Line 1 (High Primary Target A expression) | 50 | >1000 | >50 |
| Cell Line 2 (High Off-Target B expression) | 65 | 400 | 10 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to its intended target in a cellular environment.
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or vehicle control for 1 hour.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate soluble and aggregated proteins by centrifugation. Collect the supernatant and quantify the amount of the primary target protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
This protocol provides a broad overview of the kinases inhibited by this compound.
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Promega).
-
Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of a fixed concentration of the inhibitor (e.g., 1 µM).
-
Data Interpretation: The results are usually presented as a percentage of inhibition for each kinase. "Hits" are then further characterized by determining their IC50 values.
Visualizing Pathways and Workflows
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
troubleshooting unexpected results in Tetrazolast experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tetrazolast. Our aim is to help you navigate unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, likely a reference to Zatolmilast (also known as BPN14770), is a selective inhibitor of the phosphodiesterase type 4D (PDE4D) enzyme.[1] PDE4D is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways.[1][2] By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels.[2] This elevation in cAMP can modulate inflammatory responses and neuronal functions.[1][2]
Q2: I am observing lower than expected inhibition of mast cell degranulation. What are the possible causes?
Several factors could contribute to this issue:
-
Suboptimal Compound Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal inhibitory concentration.
-
Cell Health and Viability: Poor cell health can lead to inconsistent responses. Verify cell viability using a standard assay (e.g., Trypan Blue or an LDH cytotoxicity assay) before and after the experiment.
-
Antigen or Stimulant Issues: The quality and concentration of the antigen or stimulant used to induce degranulation are critical. Consider titrating the stimulant to ensure a robust but not overwhelming response. The use of DNP-IgE can sometimes lead to variable effects.[3][4]
-
Incorrect Buffer pH: The pH of your buffers, particularly the stimulation and stop buffers, can significantly impact enzyme activity and cell responses. It is advisable to check the pH of all buffers before each experiment.[5]
Q3: My β-hexosaminidase assay is showing high background or inconsistent results. How can I troubleshoot this?
High background and inconsistency in β-hexosaminidase assays can stem from several sources:
-
Substrate Instability: The substrate, p-NAG (4-Nitrophenyl N-acetyl-β-D-glucosaminide), may no longer be effective.[3][4] It is recommended to use fresh substrate or validate the existing stock.
-
Serum Interference: If your stimulation buffer contains serum (like FBS), it can contribute to the absorbance reading at 405 nm, leading to high background.[5] It is best to use a buffer like HEPES-buffered Tyrode's buffer, possibly supplemented with BSA instead of FBS.[5]
-
Incomplete Cell Lysis: To accurately determine the total β-hexosaminidase content, complete cell lysis is essential. Using a lysis buffer with 0.1% Triton X-100 or CHAPS is recommended.[3][4]
-
Assay Sensitivity: Colorimetric assays can be less sensitive than fluorescence-based assays for β-hexosaminidase.[3][4] If you continue to experience issues, consider switching to a more sensitive fluorometric substrate.
Q4: Are there any known side effects of this compound that could be relevant to my in vitro experiments?
While clinical trial data focuses on systemic side effects in humans, some observations might be relevant to in vitro studies. The most commonly reported adverse events in clinical trials for Zatolmilast were mild nausea, diarrhea, vomiting, and upper respiratory tract infections.[6][7][8] Although these are systemic effects, they suggest that at high concentrations, the compound could potentially impact cell health and metabolism in vitro. It is always good practice to include a cell viability or cytotoxicity assay as a control in your experiments.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound experiments, particularly those involving mast cell degranulation assays.
Problem 1: Low Potency or No Inhibition of Mast Cell Degranulation
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound solid stock and solutions as recommended by the supplier. Prepare fresh working solutions for each experiment. |
| Inadequate Cell Sensitization | Optimize the concentration of IgE and the sensitization time (typically 16-24 hours). Ensure the IgE is not aggregated by centrifuging it before use.[3] |
| Suboptimal Stimulation | Titrate the antigen (e.g., DNP-HSA) to find the concentration that gives a robust degranulation response (typically 20-40% of total β-hexosaminidase release).[9] |
| Incorrect Timing | The peak degranulation response is often rapid. Optimize the stimulation time (e.g., 15-60 minutes).[5][10] |
| Cell Line Issues | Cell lines can lose their responsiveness over time with continuous passaging.[9] Use cells at a lower passage number or obtain a new vial from a reliable source. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell dispensing. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile buffer. |
| Pipetting Errors | Be meticulous with pipetting, especially when adding small volumes of stimulants or the compound. Use fresh tips for each replicate. |
| Incomplete Mixing | Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer. |
Experimental Protocols
Key Experiment: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted for the rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cell degranulation studies.[11][12]
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Tyrode's Buffer (pH 7.4) supplemented with BSA
-
p-NAG substrate solution
-
Stop solution (e.g., 0.4 M Glycine)[9]
-
Lysis buffer (0.1% Triton X-100)[9]
-
This compound (Zatolmilast)
Procedure:
-
Cell Seeding and Sensitization:
-
Compound Incubation:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add varying concentrations of this compound (prepared in Tyrode's buffer) to the wells and incubate for the desired pre-treatment time (e.g., 30-60 minutes).
-
-
Stimulation:
-
Add DNP-HSA to the wells to induce degranulation. The final concentration should be one that elicits a submaximal response to allow for the detection of inhibition.
-
Incubate for 30 minutes at 37°C.[3]
-
-
Sample Collection:
-
Centrifuge the plate at 4°C.
-
Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Lyse the remaining cells in the wells with lysis buffer to determine the total cellular β-hexosaminidase content.[3]
-
-
Enzyme Assay:
-
Data Analysis:
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each sample using the formula: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100
-
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Mast Cell Degranulation
| This compound (µM) | % β-Hexosaminidase Release (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 35.2 ± 2.5 | 0 |
| 0.1 | 28.1 ± 1.9 | 20.2 |
| 1 | 15.8 ± 1.2 | 55.1 |
| 10 | 5.3 ± 0.8 | 84.9 |
| 100 | 2.1 ± 0.5 | 94.0 |
Note: This data is for illustrative purposes only and should be determined experimentally.
Table 2: Zatolmilast (BPN14770) Clinical Trial Overview for Fragile X Syndrome
| Phase | Number of Participants | Key Findings | Common Adverse Events |
| Phase 2 | 30 adult males | Demonstrated safety; exploratory analysis showed improvement in cognition, particularly in language domains.[6][13] | Vomiting, upper respiratory tract infections (rates similar to placebo).[6][7] |
| Phase 2b/3 | ~150 adolescent males (9-17 years) | Ongoing | Data not yet released |
| Phase 2b/3 | ~150 adult males (18-45 years) | Ongoing | Data not yet released |
Mandatory Visualizations
Caption: Mechanism of action of this compound (Zatolmilast).
Caption: Experimental workflow for a mast cell degranulation assay.
Caption: Troubleshooting logic for low inhibition results.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. What is Zatolmilast used for? [synapse.patsnap.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Shionogi Provides Updates on Zatolmilast, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]
- 7. Shionogi and Jordan’s Guardian Angels Announce First-Ever Human Drug Study for Jordan’s Syndrome, an Ultra-Rare Genetic Neurodevelopmental Disorder - BioSpace [biospace.com]
- 8. Clinical Trials: Phase 2B/3 Studies of BPN14770 in Fragile X Syndrome | NFXF [fragilex.org]
- 9. abmgood.com [abmgood.com]
- 10. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Zatolmilast, an Investigational Treatment for Fragile X Syndrome, Receives Rare Pediatric Disease Designation from the U.S. FDA| Shionogi & Co., Ltd. [shionogi.com]
Technical Support Center: Optimization of Tetrazolast Formulation for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the successful formulation of Tetrazolast, a representative poorly soluble compound, for in vivo studies. The principles and techniques discussed are broadly applicable to many new chemical entities (NCEs) with similar physicochemical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for formulating a new, poorly soluble compound like this compound for in vivo studies?
A1: The initial steps involve a thorough pre-formulation assessment to understand the physicochemical properties of this compound.[1][2] This includes determining its aqueous solubility at different pH values, its pKa, partition coefficient (LogP), and crystal form.[3] Early in vitro assessments can help screen potential formulation strategies and reduce the number of animal studies needed.[2][4] The primary goal for early preclinical studies is often to use a solution-based formulation to ensure consistent and maximal drug exposure, which helps in understanding the compound's intrinsic pharmacokinetic (PK) properties without the confounding factor of dissolution rate.[3]
Q2: How do I choose the most appropriate administration route for my in vivo study?
A2: The choice of administration route (e.g., intravenous, oral, intraperitoneal) depends on the study's objective.
-
Intravenous (IV): Used to determine fundamental PK parameters like clearance and volume of distribution, achieving 100% bioavailability. IV formulations must be sterile, particle-free solutions with a physiologically acceptable pH.[5][6]
-
Oral (PO): Preferred for evaluating oral absorption and bioavailability, mimicking the intended clinical route for many drugs. This route can be challenging for poorly soluble compounds, often requiring enabling formulations like solutions, suspensions, or lipid-based systems.[3][5]
-
Intraperitoneal (IP) / Subcutaneous (SC): Often used in rodent studies for ease of administration and to bypass the gastrointestinal tract, though absorption can be variable.
The formulation requirements differ significantly for each route.[7]
Q3: What is the primary goal of a preclinical formulation? Is it the same as the final commercial drug product?
A3: No, the goals are different. The primary goal of a preclinical formulation, particularly for toxicology and early PK studies, is to maximize exposure and ensure consistency. This often involves using solubilizing excipients at levels that might not be suitable for a final human product. The aim is to deliver the required dose consistently to assess the drug's safety and pharmacokinetic profile accurately.[3] In contrast, the final commercial formulation must be optimized for long-term stability, manufacturability, patient compliance, and safety for chronic use.
Q4: What are the main strategies to improve the aqueous solubility of this compound?
A4: For poorly soluble compounds, several strategies can be employed. The most common for early-stage in vivo studies include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle using buffers can significantly increase solubility.[5][8] The pH of the final formulation must be tolerable for the chosen administration route.[5]
-
Co-solvents: Using a mixture of water and one or more water-miscible organic solvents (e.g., propylene glycol, ethanol, PEG 400) can dramatically increase the solubility of nonpolar molecules.[8][9][10]
-
Surfactants: Adding surfactants (e.g., Polysorbate 80, Cremophor EL) can form micelles that encapsulate and solubilize hydrophobic drug molecules.[7]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic this compound molecule fits inside the cyclodextrin's hydrophobic cavity, rendering it water-soluble.[11][12]
-
Particle Size Reduction: For oral suspensions, reducing the particle size (micronization or nanosuspension) increases the surface area, which can improve the dissolution rate and subsequent absorption.[5][13]
Q5: What is a dose-formulation stability study and why is it critical?
A5: A dose-formulation stability study is essential to ensure that the test compound remains stable (chemically and physically) in its vehicle for the duration of preparation, storage, and administration.[14][15] It confirms that the animals receive the intended dose.[14] These studies evaluate the formulation under various conditions, such as different temperatures and time points, to detect any degradation or precipitation.[16][17] Establishing stability is a regulatory requirement for preclinical safety studies and is crucial for the reliability and reproducibility of your in vivo data.[14]
Troubleshooting Guide
Issue: I'm seeing low or variable bioavailability after oral (PO) administration of this compound.
-
Possible Cause 1: Poor Solubility & Slow Dissolution. The drug may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed. The low dissolution rate is a controlling factor for bioavailability for many poorly soluble drugs.[13]
-
Solution: Switch from a simple suspension to a solubility-enhancing formulation. Consider creating a solution using co-solvents or cyclodextrins, or develop a lipid-based formulation (e.g., a self-emulsifying drug delivery system, SEDDS).[5][11] These approaches present the drug in a dissolved state, bypassing the dissolution barrier.[3]
-
-
Possible Cause 2: In Vivo Precipitation. The drug may be dissolved in the formulation vehicle but precipitates into a poorly absorbable form upon contact with GI fluids (a "spring-back" effect).
-
Solution: Incorporate precipitation inhibitors, such as polymers like HPMC or PVP, into your formulation. These polymers can help maintain a supersaturated state in vivo, allowing more time for the drug to be absorbed before it crashes out of solution.
-
-
Possible Cause 3: First-Pass Metabolism. this compound may be well-absorbed from the gut but then extensively metabolized by the gut wall or liver before reaching systemic circulation.
-
Solution: This is a characteristic of the drug, not the formulation. To confirm, compare the oral PK profile with the intravenous (IV) PK profile. High clearance observed after IV dosing can indicate that first-pass metabolism is a significant barrier to oral bioavailability.
-
Issue: My this compound formulation looks clear on the bench, but it precipitates when I inject it intravenously (IV).
-
Possible Cause 1: Co-solvent Dilution. Your formulation may rely on a high concentration of a co-solvent to keep this compound dissolved. Upon injection into the bloodstream, the co-solvent is rapidly diluted, causing the drug's solubility to plummet and the drug to precipitate.[18]
-
Solution 1: Decrease the drug concentration if the study design allows.
-
Solution 2: Modify the vehicle. Try using a different co-solvent system or add a surfactant (e.g., Polysorbate 80) or a complexing agent (e.g., cyclodextrin) that is less susceptible to dilution effects.[12]
-
Solution 3: Perform an in vitro dilution test. Before injecting into an animal, dilute your formulation 10- to 50-fold with saline or phosphate-buffered saline (PBS) and observe for precipitation. This can predict in vivo issues.[3]
-
Issue: I'm observing toxicity in my animals (e.g., hemolysis, lethargy, local irritation) that doesn't seem related to this compound's known pharmacology.
-
Possible Cause 1: Vehicle Toxicity. The excipients in your formulation may be causing the adverse effects, especially at high concentrations. Some co-solvents (like DMSO or high percentages of ethanol) and surfactants can cause toxicity.[7]
-
Solution: Administer a vehicle-only control group to isolate the effects of the formulation from the effects of the drug. If the vehicle group shows toxicity, you must reformulate. Consult literature for excipient safety data in your chosen animal model and administration route.[9] It is crucial to use a database of safe and tolerable excipients.[5]
-
-
Possible Cause 2: Unfavorable pH. An extremely high or low pH of the formulation can cause significant irritation and tissue damage at the injection site.
Issue: My pharmacokinetic (PK) results are highly variable between animals or different study arms.
-
Possible Cause 1: Formulation Instability. If the drug is degrading or precipitating in the formulation between preparation and dosing, different animals will receive different effective doses.
-
Possible Cause 2: Inhomogeneous Suspension. If you are dosing a suspension, the drug particles may be settling over time, leading to inconsistent concentrations being drawn into the dosing syringe.
-
Solution: Ensure your suspension is homogeneous and easily redispersible. Use a suspending agent (e.g., 0.5% methylcellulose) to increase viscosity.[7] Vortex the bulk suspension thoroughly before drawing each dose.
-
Data Presentation: Common Excipients
The selection of appropriate excipients is critical for developing a safe and effective formulation. The tables below summarize common excipients for oral and parenteral routes.
Table 1: Common Excipients for Oral Formulations of Poorly Soluble Drugs
| Excipient Category | Example(s) | Typical Concentration Range | Function & Key Considerations |
| Co-solvents | PEG 300/400, Propylene Glycol, Ethanol | 10 - 60% | Increases solubility of hydrophobic compounds.[10] High concentrations can lead to GI irritation. |
| Surfactants | Polysorbate 80, Cremophor® EL, Labrasol® | 1 - 15% | Forms micelles to solubilize drugs; can also inhibit P-gp efflux to improve absorption.[18] |
| Lipids / Oils | Maisine® CC, Labrafac™ PG, Sesame Oil | 20 - 80% | Used in lipid-based delivery systems (e.g., SEDDS) to improve absorption via lymphatic pathways.[5] |
| Complexing Agents | Hydroxypropyl-β-Cyclodextrin (HPβCD) | 5 - 40% | Forms inclusion complexes to increase aqueous solubility.[11] |
| Suspending Agents | Methylcellulose, Carboxymethylcellulose | 0.5 - 2% | Increases viscosity to prevent particle settling in suspension formulations.[7] |
| pH Modifiers | Citrate Buffer, Phosphate Buffer | Varies | Adjusts pH to solubilize ionizable drugs; useful for weak bases or acids.[5] |
Table 2: Common Excipients for Parenteral (Injectable) Formulations
| Excipient Category | Example(s) | Typical Concentration Range | Function & Key Considerations |
| Solvents/Co-solvents | Water for Injection (WFI), PEG 400, Propylene Glycol, Ethanol | 5 - 50% | Primary vehicle for dissolving the drug. Must be sterile and pyrogen-free.[19] Co-solvent levels must be limited to avoid toxicity/hemolysis. |
| Solubilizing Agents | Polysorbate 20/80, Solutol® HS 15 | 1 - 10% | Used to solubilize poorly soluble drugs for IV administration.[12] Must be carefully selected for safety. |
| Complexing Agents | Sulfobutylether-β-Cyclodextrin (SBEβCD) | 10 - 40% | Forms highly soluble complexes suitable for injection. SBEβCD is generally considered safe for parenteral use. |
| Tonicity Agents | Sodium Chloride, Dextrose, Mannitol | Varies | Adjusts the osmolality of the formulation to be isotonic with blood, reducing pain and irritation upon injection.[20] |
| Buffering Agents | Phosphate, Citrate, Acetate | 10 - 50 mM | Maintains a stable pH to ensure drug solubility and stability and to minimize tissue irritation.[19][21] |
Table 3: Comparison of Common Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity.[8] | Simple to prepare, effective for many compounds.[10] | Risk of in vivo precipitation upon dilution; potential for vehicle toxicity.[18] |
| pH Adjustment | Ionizes the drug to its more soluble salt form.[8] | Very effective for weak acids/bases; simple to implement. | Only works for ionizable drugs; risk of precipitation if pH changes in vivo. |
| Surfactant Solubilization | Forms micelles that encapsulate the drug. | High solubilizing capacity; can be used at low concentrations. | Potential for toxicity (e.g., Cremophor); can interfere with some biological assays. |
| Cyclodextrin Complexation | Forms a water-soluble host-guest complex.[12] | High solubilizing power; can improve stability; good safety profile for modified cyclodextrins. | Can be expensive; competition with plasma proteins can displace the drug. |
| Nanosuspension | Increases surface area by reducing particle size to <1000 nm.[13] | Enhances dissolution rate; suitable for very high doses. | Requires specialized equipment (milling/homogenization); physical stability can be a challenge. |
Experimental Protocols
Protocol 1: Preparation and Assessment of a Co-Solvent Formulation for IV Administration
This protocol describes the preparation of a simple co-solvent formulation for this compound and a critical in vitro test to predict its in vivo compatibility.
Objective: To prepare a 2 mg/mL solution of this compound in a PEG 400 / Saline vehicle and assess its stability upon dilution.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Polyethylene Glycol 400 (PEG 400), pharmaceutical grade
-
Sterile 0.9% Sodium Chloride for Injection (Saline)
-
Sterile vials, syringes, and 0.22 µm syringe filters
Procedure:
-
Vehicle Preparation:
-
In a sterile container, prepare the vehicle by mixing 40% PEG 400 and 60% Saline (v/v). For example, to make 10 mL of vehicle, mix 4 mL of PEG 400 with 6 mL of Saline.
-
Mix thoroughly by vortexing or inversion until a homogeneous solution is formed.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound API to achieve a final concentration of 2 mg/mL. For 5 mL of formulation, weigh 10 mg of this compound.
-
Add the this compound powder to a sterile vial.
-
Add approximately 80% of the final volume of the vehicle (4 mL) to the vial.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. A brief, gentle warming (to ~40°C) may be used if necessary, but the stability of this compound at this temperature must be known.
-
Once dissolved, add the remaining vehicle to reach the final volume (5 mL). Mix well.
-
-
Sterilization and Final Preparation:
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilize the final formulation by passing it through a sterile 0.22 µm syringe filter into a final sterile vial.[6] This is a critical step for any parenteral formulation.[6]
-
Label the vial clearly with the compound name, concentration, vehicle composition, preparation date, and expiration date.[6]
-
-
In Vitro Dilution Test (Kinetic Solubility):
-
This step is crucial to predict whether the formulation will precipitate upon IV injection.
-
Place 0.95 mL of Saline (or PBS, pH 7.4) into a clear glass vial.
-
Rapidly inject 0.05 mL of the 2 mg/mL this compound formulation into the saline while vortexing. This represents a 1:20 dilution.
-
Visually inspect the solution for any signs of precipitation (cloudiness, haziness, or visible particles) immediately and again after 5, 15, and 30 minutes.
-
Interpretation: If the solution remains clear, the formulation is likely suitable for IV administration. If it becomes cloudy, there is a high risk of in vivo precipitation, and the formulation should be optimized (e.g., by lowering the concentration or changing the vehicle).
-
Visualizations
Formulation Development Workflow
Caption: Workflow for selecting a this compound formulation strategy.
Troubleshooting In Vivo Formulation Issues
Caption: Decision tree for troubleshooting formulation-related issues.
Hypothetical this compound Signaling Pathway
Caption: Hypothetical pathway showing this compound inhibiting Kinase B.
References
- 1. altasciences.com [altasciences.com]
- 2. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. crystalpharmatech.com [crystalpharmatech.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 7. admescope.com [admescope.com]
- 8. course.cutm.ac.in [course.cutm.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. cmcpharm.com [cmcpharm.com]
- 16. Stability Testing – Onsite Preclinical Services to Support Your Product Development – Natoli Scientific [natoliscientific.com]
- 17. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 18. pharmtech.com [pharmtech.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Excipient used in parentral formulation [wisdomlib.org]
- 21. 2024.sci-hub.box [2024.sci-hub.box]
Technical Support Center: Storage and Handling of Tetrazolast
Disclaimer: Publicly available data on the specific degradation pathways and optimal storage conditions for Tetrazolast are limited. The following guidelines are based on general principles for the storage and handling of tetrazole-containing compounds and other pharmaceutical substances. It is highly recommended that researchers perform their own stability studies to determine the optimal conditions for their specific formulation and application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
Based on general knowledge of pharmaceutical compounds, the degradation of this compound is likely influenced by several factors:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
Humidity: Moisture can facilitate hydrolytic degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
pH: The stability of this compound may be pH-dependent, with acidic or basic conditions potentially catalyzing degradation.
-
Oxygen: Oxidative degradation can occur, especially in the presence of atmospheric oxygen.
Q2: What are the recommended general storage conditions for this compound?
While specific studies on this compound are not available, the following general storage conditions are recommended to minimize degradation:
-
Temperature: Store at controlled room temperature or as specified by the manufacturer. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be necessary, but the impact of freeze-thaw cycles should be evaluated.
-
Humidity: Store in a dry environment. The use of desiccants is recommended for highly sensitive compounds.
-
Light: Protect from light by storing in amber vials or in a dark place.
-
Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: Are there any known stabilizers for this compound?
There is no specific information regarding stabilizers for this compound. The choice of a stabilizer would depend on the identified degradation pathway. Common stabilizers for pharmaceuticals include antioxidants (e.g., BHT, ascorbic acid) for oxidative degradation and buffering agents to maintain an optimal pH.
Troubleshooting Guide
Issue: I am observing a loss of potency or the appearance of unknown peaks in my this compound sample analysis.
This issue is likely due to the degradation of this compound. Follow these troubleshooting steps to identify the cause and prevent further degradation.
Step 1: Characterize the Degradation
-
Identify Degradation Products: Use analytical techniques like LC-MS or GC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation, while a decrease may suggest hydrolysis).
-
Quantify the Degradation: Use a validated stability-indicating method, such as HPLC, to quantify the extent of degradation over time.
Step 2: Perform a Forced Degradation Study
A forced degradation study can help identify the factors to which this compound is most susceptible. This involves subjecting the compound to harsh conditions to accelerate degradation. A general protocol is provided in the "Experimental Protocols" section.
Step 3: Adjust Storage Conditions Based on Findings
Based on the results of your forced degradation study, adjust the storage conditions accordingly:
| Degradation Observed Under | Potential Cause | Recommended Action |
| Acidic/Basic Conditions | Hydrolysis | Control pH with buffers; store in a neutral pH environment. |
| High Temperature | Thermal Degradation | Store at a lower temperature (refrigerate or freeze). |
| Exposure to Light | Photodegradation | Store in light-protective containers (e.g., amber vials). |
| Presence of an Oxidizing Agent | Oxidation | Store under an inert atmosphere; consider adding an antioxidant. |
Quantitative Data Summary
As no specific quantitative data for this compound degradation is publicly available, a template for summarizing data from a forced degradation study is provided below.
Table 1: Example Summary of Forced Degradation Study for this compound
| Condition | Duration | % this compound Remaining | Major Degradation Products (m/z) |
| 0.1 M HCl | 24 hours | 75% | 254, 228 |
| 0.1 M NaOH | 24 hours | 60% | 270, 212 |
| 3% H₂O₂ | 24 hours | 85% | 302 |
| 60°C | 48 hours | 90% | 284 |
| UV Light (254 nm) | 24 hours | 88% | 282 |
| Control | 48 hours | 99% | - |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is a general guideline and should be adapted based on the specific properties of this compound.
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
HPLC with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound and the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples by a suitable analytical method (e.g., HPLC) to determine the percentage of remaining this compound and the profile of degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound degradation.
Technical Support Center: Troubleshooting Inconsistencies in Tetrazolast Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during in vitro experiments with Tetrazolast, a compound investigated for its anti-allergic and mast cell stabilizing properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound and its active metabolites are understood to function as mast cell stabilizers. Their primary mechanism involves the inhibition of histamine release from mast cells. This is achieved by preventing the increase in intracellular Ca2+ concentration, a critical step in the signal transduction pathway leading to degranulation.[1] It has been observed that these compounds inhibit compound 48/80-induced histamine release and 45Ca uptake into mast cells.[1]
Q2: We are observing high variability in our histamine release assay results. What are the potential causes?
A2: High variability in histamine release assays can stem from several factors:
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Compound Stability and Solubility: Tetrazole-containing compounds can exhibit poor water solubility and stability.[2] Ensure this compound is fully dissolved and consider the age of the stock solution, as degradation can occur.
-
Cell Health and Passage Number: The passage number of your cell lines significantly impacts their characteristics, including morphology, growth rates, and response to stimuli.[3][4] High-passage cells may show altered responses. It is crucial to use cells within a consistent and low passage range for all experiments.
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Experimental Procedure: Inconsistent cell handling, variations in incubation times, and improper washing techniques can all contribute to variability. Ensure standardized protocols are strictly followed.
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Stimulant Concentration: The concentration of the stimulant (e.g., compound 48/80, IgE/anti-IgE) is critical. Ensure the concentration used is optimal for inducing a consistent, sub-maximal response.
Q3: Our mast cell degranulation assay shows all cells degranulating, even in the negative control. What could be the issue?
A3: Widespread degranulation, even in control wells, often points to a problem with cell handling or the experimental environment.[5] This could be due to mechanical stress on the cells during washing or media changes, temperature fluctuations, or issues with the buffer composition. Review your cell handling procedures to ensure they are gentle and consistent.
Q4: Can off-target effects of this compound contribute to inconsistent data?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, off-target effects are a common concern for many drugs and can lead to unexpected cellular responses.[6] If you observe effects that are inconsistent with the known mechanism of action, it may be prudent to investigate potential off-target activities.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for Histamine Release Inhibition
This guide addresses significant well-to-well or experiment-to-experiment variability in the calculated IC50 value of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Visually inspect all dilutions of this compound for any signs of precipitation. Prepare fresh stock solutions and dilutions for each experiment. | Poorly soluble compounds can precipitate at higher concentrations, leading to inaccurate dosing and variable results.[2][7] |
| Cell Passage Drift | Maintain a consistent and documented range of cell passage numbers for all experiments. Ideally, use cells between passage 5 and 20 for mast cell lines like RBL-2H3. | High passage numbers can lead to phenotypic and genotypic drift, altering the cells' response to stimuli and inhibitors.[3][4][8] |
| Inconsistent Cell Seeding Density | Ensure a uniform cell density across all wells of your microplate. Use a hemocytometer or automated cell counter for accurate cell counts. | Variations in cell number per well will directly impact the total amount of histamine released, affecting the calculated inhibition percentage. |
| Suboptimal Stimulant Concentration | Perform a dose-response curve for your chosen stimulant (e.g., compound 48/80) to determine the EC80 concentration. Use this concentration for all subsequent inhibition assays. | Using a saturating concentration of the stimulant can make it difficult to observe the inhibitory effects of your compound, while too low a concentration can lead to a weak and variable signal. |
Guide 2: Low Signal-to-Noise Ratio in Mast Cell Stabilization Assay
This guide is for situations where the difference between the positive control (stimulated cells) and negative control (unstimulated cells) is minimal, making it difficult to assess the effect of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Cell Viability | Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding cells for the experiment. Ensure viability is >95%. | Unhealthy or dying cells will not degranulate effectively in response to a stimulus, leading to a weak positive signal. |
| Ineffective Stimulant | Verify the activity of your stimulant. If using a biological stimulant like anti-IgE, ensure it has been stored correctly and is not expired. | The stimulant is the key to inducing degranulation; if it is inactive, no significant histamine release will be observed. |
| Incorrect Incubation Times | Optimize the incubation times for both the this compound pre-treatment and the stimulant. | Insufficient pre-incubation with the inhibitor or too short a stimulation time can result in a weak effect and low signal. |
| Assay Detection Issues | Ensure that the reagents for detecting histamine release (e.g., in an ELISA) are within their expiration date and have been stored correctly. | A faulty detection system will lead to unreliable and low signal readings for all samples.[9][10] |
Experimental Protocols
Protocol 1: Mast Cell Stabilization Assay (Rat Peritoneal Mast Cells)
This protocol is adapted from standard mast cell stabilization assay procedures.[11]
-
Mast Cell Isolation:
-
Euthanize male Wistar rats and inject 10 mL of ice-cold RPMI-1640 medium into the peritoneal cavity.
-
Gently massage the abdomen for 90 seconds.
-
Aspirate the peritoneal fluid and transfer it to a centrifuge tube.
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Centrifuge at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with fresh RPMI-1640.
-
Resuspend the cells in RPMI-1640 containing 10% FBS.
-
-
Assay Procedure:
-
Seed the isolated mast cells into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
Add the degranulating agent (e.g., compound 48/80 at a final concentration of 10 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant for histamine quantification.
-
-
Histamine Quantification (β-Hexosaminidase Assay):
-
A common proxy for histamine release is the measurement of β-hexosaminidase activity.
-
Transfer an aliquot of the supernatant to a new plate.
-
Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate for 1 hour at 37°C.
-
Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).
-
Read the absorbance at 405 nm.
-
Calculate the percentage of histamine release relative to a positive control (cells lysed with Triton X-100).
-
Visualizations
This compound Mechanism of Action: Signaling Pathway
Caption: Proposed signaling pathway for this compound's inhibition of mast cell degranulation.
Experimental Workflow: Troubleshooting Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values in this compound experiments.
References
- 1. novamedline.com [novamedline.com]
- 2. Solubility and stability of tetrazepam in mixed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neogen.com [neogen.com]
- 10. nwlifescience.com [nwlifescience.com]
- 11. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]
Validation & Comparative
Comparative Analysis of Mast Cell Stabilizers: Tazanolast, Cromolyn Sodium, and Nedocromil
A detailed guide for researchers on the mechanisms of action and validated efficacy of key mast cell stabilizing agents.
This guide provides a comparative overview of Tazanolast (formerly identified as Tetrazolast), a tetrazole-containing anti-allergic compound, alongside the established mast cell stabilizers, Cromolyn Sodium and Nedocromil. The information is tailored for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used for their validation.
Mechanism of Action: Stabilizing the Gatekeepers of Allergy
Mast cells are critical players in the inflammatory and allergic response. Upon activation, typically through the cross-linking of IgE receptors (FcεRI) by allergens, they undergo degranulation, releasing a cascade of pro-inflammatory mediators such as histamine, leukotrienes, and prostaglandins. Mast cell stabilizers exert their therapeutic effect by inhibiting this degranulation process, thereby preventing the release of these mediators and mitigating the allergic response.
While the precise molecular targets for all stabilizers are not fully elucidated, their primary mechanism involves the modulation of ion channels, particularly calcium channels, which are crucial for the fusion of granular membranes with the cell membrane during degranulation.
Tazanolast (WP-833) , an orally active anti-allergic drug, and its main active metabolite, MTCC [3'-(1H-tetrazol-5-yl) oxanilic acid], have been shown to inhibit IgE-mediated histamine release from mast cells.[1] Evidence suggests that its mechanism involves preventing the increase in intracellular Ca2+ concentration, a critical step in the signal transduction pathway leading to histamine release.[2]
Cromolyn Sodium is a well-established mast cell stabilizer that is thought to act by inhibiting the release of mediators from sensitized mast cells.[3] Its mechanism is also linked to the inhibition of calcium influx into the mast cell following immunological challenge.[4]
Nedocromil Sodium is another potent mast cell stabilizer that inhibits the activation and mediator release from various inflammatory cells, including mast cells.[5] It has been shown to be more potent than Cromolyn Sodium in inhibiting histamine release from human pulmonary mast cells.[6]
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the available quantitative data on the efficacy of Tazanolast, Cromolyn Sodium, and Nedocromil in inhibiting mast cell degranulation. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources.
| Compound | Assay | Species/Cell Type | Stimulus | IC50 / Inhibition | Citation |
| Tazanolast (WP-833) | Histamine Release | Rat Peritoneal Mast Cells | Immunoglobulin E (IgE) | Dose-dependent inhibition | [7] |
| Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | Dose-dependent inhibition | [2] | |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | IgE-mediated | Dose-dependent inhibition | [8] | |
| Cromolyn Sodium | Histamine and PGD2 Release | Human Cord-derived Mast Cells (CDMCs) | IgE/anti-IgE | IC50 ≈ 50 nM (Histamine), IC50 ≈ 100 nM (PGD2) | [9] |
| Histamine Release | Rat Peritoneal Mast Cells | Immunological | No significant inhibition observed in one study | [10] | |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | Reagin antibodies | Inhibition of PCA and mast cell disruption | ||
| Nedocromil Sodium | Histamine, LTC4, and PGD2 Release | Mast Cells | Antigen | IC30 ≈ 2.1 µM (Histamine), IC30 ≈ 2.3 µM (LTC4), IC30 ≈ 1.9 µM (PGD2) | |
| Histamine Release | Human Pulmonary Mast Cells (lavage) | Immunological | Order of magnitude more effective than Cromolyn Sodium | [6] | |
| Histamine Release | Rat Peritoneal Mast Cells | Immunological | Dose-dependent inhibition (lowest effective concentration 10⁻⁸ to 10⁻⁷ mol/L) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for two key assays used to evaluate the efficacy of mast cell stabilizers.
Passive Cutaneous Anaphylaxis (PCA) Assay
The PCA assay is an in vivo model used to assess immediate hypersensitivity reactions.
Principle: This assay measures the ability of a test compound to inhibit the leakage of vascular contents at a localized skin site following an antigen challenge in a passively sensitized animal.
Generalized Protocol:
-
Sensitization: Laboratory animals (typically rats or mice) are passively sensitized by an intradermal injection of an antigen-specific IgE antibody into a defined skin area (e.g., the ear or a shaved dorsal region). A control site is injected with saline.[11][12]
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Latent Period: A latent period of 24-48 hours allows the IgE antibodies to bind to FcεRI receptors on dermal mast cells.[11]
-
Drug Administration: The test compound (e.g., Tazanolast) is administered to the animal, typically orally or intravenously, at a specified time before the antigen challenge.
-
Antigen Challenge: The corresponding antigen is injected intravenously along with a dye, such as Evans blue, which binds to albumin.[13][11]
-
Evaluation: The cross-linking of IgE on mast cells by the antigen triggers degranulation and the release of vasoactive mediators. This increases vascular permeability, leading to the extravasation of the Evans blue dye into the surrounding tissue at the sensitized site, forming a colored wheal.[11]
-
Quantification: After a defined period, the animal is euthanized, and the colored area of the skin is excised. The dye is then extracted from the tissue using a solvent (e.g., formamide) and quantified spectrophotometrically. The extent of dye extravasation is inversely proportional to the efficacy of the test compound.[13]
In Vitro Histamine Release Assay
This assay provides a quantitative measure of mast cell degranulation by measuring the amount of histamine released into the cell supernatant.
Principle: Isolated mast cells are challenged with a secretagogue in the presence or absence of a test compound. The amount of histamine released into the supernatant is then quantified and used to determine the inhibitory effect of the compound.
Generalized Protocol:
-
Mast Cell Isolation: Mast cells are isolated from a suitable source, commonly the peritoneal cavity of rats. The cells are washed and resuspended in a buffered salt solution.
-
Pre-incubation: The isolated mast cells are pre-incubated with the test compound (e.g., Tazanolast) at various concentrations for a specific duration.
-
Stimulation: Mast cell degranulation is induced by adding a secretagogue. This can be an immunological stimulus (e.g., antigen to sensitized cells, anti-IgE) or a non-immunological stimulus (e.g., compound 48/80, calcium ionophore A23187).[10]
-
Termination of Reaction: After a defined incubation period, the reaction is stopped, typically by centrifugation at a low temperature to pellet the cells.
-
Histamine Quantification: The supernatant containing the released histamine is collected. The amount of histamine is then determined using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an aliquot of cells) and the spontaneous release (from unstimulated cells). The inhibitory effect of the test compound is then calculated, and an IC50 value can be determined.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. Inhibition of histamine secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind group comparative study of 2% nedocromil sodium eye drops with 2% sodium cromoglycate and placebo eye drops in the treatment of seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the protective effects of cromolyn sodium and nedocromil sodium in the treatment of exercise-induced asthma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunopharmacological actions of the new antiallergic drug butyl 3'-(1H-tetrazol-5-yl)oxanilate. 2nd communication: inhibitory effects on histamine release from rat mast cells and lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Anti-allergic effects of tazanolast [butyl 3'-(1H-tetrazol-5-yl) oxanilate, WP-833] metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of rat peritoneal mast cell exocytosis by frusemide: a study with different secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Passive cutaneous anaphylaxis in the rat, induced with two homologous reagin-like antibodies and its specific inhibition with disodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of serum ovalbumin-specific immunoglobulin E titrevia in vivo passive cutaneous anaphylaxis assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAST CELL DEGRANULATION AND HISTAMINE RELEASE OBSERVED IN A NEW IN VITRO SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The inhibition of histamine release from rat peritoneal mast cells by non-steroid anti-inflammatory drugs and its reversal by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrazolast versus other leukotriene biosynthesis inhibitors
Despite its classification as a leukotriene biosynthesis inhibitor, publicly available scientific literature and clinical data on Tetrazolast are strikingly scarce, precluding a direct and detailed comparison with other drugs in its class. While the "-zolast" suffix in its name suggests its intended mechanism of action, the absence of published experimental data, including potency, selectivity, and clinical efficacy, makes a comprehensive evaluation of its performance against well-established inhibitors like Zileuton impossible at this time.
Leukotriene biosynthesis inhibitors are a class of drugs that target the production of leukotrienes, potent inflammatory mediators involved in a variety of diseases, most notably asthma and other allergic conditions. These inhibitors primarily act on the enzyme 5-lipoxygenase (5-LOX) or the 5-lipoxygenase-activating protein (FLAP), crucial components in the conversion of arachidonic acid to leukotrienes.
The Leukotriene Biosynthesis Pathway: A Target for Inflammation Control
The production of leukotrienes is a complex cascade initiated by the release of arachidonic acid from the cell membrane. The key enzyme, 5-lipoxygenase, then converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that can be further metabolized into two main classes of leukotrienes: LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[1]
Leukotriene biosynthesis inhibitors aim to halt this inflammatory cascade at its early stages, thereby preventing the formation of all downstream leukotrienes. This contrasts with leukotriene receptor antagonists, such as montelukast and zafirlukast, which only block the action of cysteinyl leukotrienes at their specific receptors.[2]
Established Leukotriene Biosynthesis Inhibitors: Zileuton as a Benchmark
The most well-documented leukotriene biosynthesis inhibitor is Zileuton. It directly inhibits the 5-LOX enzyme. Clinical studies have demonstrated its efficacy in improving lung function and reducing asthma symptoms.[3][4][5] However, its use has been associated with potential liver toxicity, requiring regular monitoring of liver enzymes.[5]
A comparative clinical trial between Zileuton extended-release tablets and the leukotriene receptor antagonist Montelukast in patients with chronic persistent asthma showed that Zileuton ER led to a significantly greater improvement in peak expiratory flow rate (PEFR) and a better reduction in overall symptom intensity scores.[3]
The Information Gap on this compound
In contrast to the available data for Zileuton, there is a significant lack of published research on this compound. Searches of scientific databases and clinical trial registries do not yield specific studies detailing its:
-
Potency and Selectivity: There is no publicly available data on the in vitro inhibitory concentration (IC50) of this compound against 5-LOX or its binding affinity for FLAP. Furthermore, its selectivity for 5-LOX over other lipoxygenase enzymes or other cellular targets is unknown.
-
Experimental Data: No preclinical or clinical studies comparing the efficacy and safety of this compound to other leukotriene biosynthesis inhibitors or placebo have been found.
-
Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion of this compound in humans is not available in the public domain.
Experimental Methodologies for Evaluating Leukotriene Biosynthesis Inhibitors
The evaluation of leukotriene biosynthesis inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Assays
-
5-Lipoxygenase (5-LOX) Inhibition Assay: This is a primary screening tool to assess the anti-inflammatory potential of a compound. The assay measures the ability of the test compound to inhibit the activity of the 5-LOX enzyme. The conversion of a substrate, such as linoleic acid or arachidonic acid, to its hydroperoxy derivative is monitored spectrophotometrically at 234 nm. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is determined as the IC50 value.[6][7]
-
Cell-Based Assays: These assays measure the inhibition of leukotriene production in whole cells, such as human polymorphonuclear leukocytes (PMNLs) or mast cells. The cells are stimulated to produce leukotrienes, and the amount of LTB4 and cysteinyl leukotrienes released into the cell culture medium is quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC). These assays provide a more physiologically relevant measure of inhibitor activity as they account for cell penetration and interaction with the entire leukotriene biosynthetic complex.
In Vivo Models
-
Animal Models of Inflammation: The anti-inflammatory effects of leukotriene biosynthesis inhibitors can be evaluated in various animal models of inflammation, such as carrageenan-induced paw edema in rats or zymosan-induced peritonitis in mice. The reduction in inflammatory parameters, such as swelling, cell infiltration, and cytokine levels, is measured.
-
Models of Airway Disease: To assess the potential of these inhibitors for treating asthma, animal models of allergic airway inflammation are used. In these models, animals are sensitized and challenged with an allergen to induce an asthma-like phenotype, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. The efficacy of the inhibitor in mitigating these features is then assessed.
Conclusion
Without access to specific experimental data for this compound, a meaningful and objective comparison with other leukotriene biosynthesis inhibitors is not feasible. The information available for established drugs like Zileuton provides a framework for the types of data required for such an evaluation. Future publication of preclinical and clinical studies on this compound is necessary to understand its therapeutic potential and its place within the landscape of anti-inflammatory and anti-asthmatic drugs. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature and clinical trial databases for any emerging information on this compound.
References
- 1. Regulation of leukotrienes in the management of asthma: biology and clinical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, comparative, multicentric clinical trial to assess the efficacy and safety of zileuton extended-release tablets with montelukast sodium tablets in patients suffering from chronic persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. academicjournals.org [academicjournals.org]
Comparative Analysis of Leukotriene Synthesis Inhibitors: Zileuton and Tetrazolast
A comprehensive comparison between the 5-lipoxygenase (5-LOX) inhibitor Zileuton and the putative leukotriene synthesis inhibitor Tetrazolast is currently not feasible due to a lack of publicly available pharmacological data for this compound. While Zileuton is a well-characterized compound with extensive supporting data from preclinical and clinical studies, this compound remains an obscure molecule with no accessible experimental results detailing its mechanism of action, potency, or clinical efficacy.
This guide will provide a detailed overview of the available data for Zileuton, structured to meet the requirements of researchers, scientists, and drug development professionals. This will be followed by a discussion on the information gap concerning this compound.
Zileuton: A Profile of a 5-Lipoxygenase Inhibitor
Zileuton (trade name Zyflo) is an orally active inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes.[1][2][3] By inhibiting 5-LOX, Zileuton effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] These lipid mediators are potent contributors to the pathophysiology of asthma, inducing bronchoconstriction, inflammation, microvascular leakage, and mucus secretion.[4] Zileuton is indicated for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[5]
Mechanism of Action
Zileuton's mechanism of action is the direct inhibition of the 5-lipoxygenase enzyme. This enzyme catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first committed step in the leukotriene synthesis pathway. Zileuton is a redox inhibitor, acting on the iron atom within the active site of the enzyme.[6] This inhibition prevents the formation of the unstable epoxide intermediate, Leukotriene A4 (LTA4), which serves as the precursor for all other leukotrienes.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Five_LOX [label="5-Lipoxygenase\n(5-LOX)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Zileuton [label="Zileuton", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A4\n(LTA4)", fillcolor="#F1F3F4", fontcolor="#202124"]; LTB4 [label="Leukotriene B4\n(LTB4)", fillcolor="#F1F3F4", fontcolor="#202124"]; CysLTs [label="Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\nBronchoconstriction", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> Five_LOX; Five_LOX -> LTA4 [label="Catalyzes"]; Zileuton -> Five_LOX [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits"]; LTA4 -> LTB4; LTA4 -> CysLTs; LTB4 -> Inflammation; CysLTs -> Inflammation; } Zileuton's inhibition of the 5-lipoxygenase enzyme.
Quantitative Performance Data
Zileuton's inhibitory activity has been quantified in various in vitro and ex vivo systems. The following tables summarize key performance metrics.
Table 1: In Vitro Inhibitory Activity of Zileuton
| Target/Assay | System | Species | IC50 Value (µM) | Reference |
| 5-HETE Synthesis | Rat Basophilic Leukemia (RBL-1) cell supernatant | Rat | 0.5 | [3] |
| 5-HETE Synthesis | Polymorphonuclear Leukocytes (PMNL) | Rat | 0.3 | [3] |
| LTB4 Biosynthesis | Polymorphonuclear Leukocytes (PMNL) | Rat | 0.4 | [3] |
| LTB4 Biosynthesis | Polymorphonuclear Leukocytes (PMNL) | Human | 0.4 | [3] |
| LTB4 Synthesis | Whole Blood | Dog | 0.56 | [1] |
| LTB4 Synthesis | Whole Blood | Rat | 2.3 | [1] |
| LTB4 Synthesis | Whole Blood | Human | 0.9 - 2.6 | [1][3] |
| Antigen-induced tracheal contraction | Tracheal Strips | In vitro | 6 | [1] |
| PGE2 Production | LPS-stimulated Whole Blood | Human | ~13 | [7] |
Table 2: Ex Vivo / In Vivo Efficacy of Zileuton
| Model | Species | Endpoint | ED50 Value (mg/kg, p.o.) | Reference |
| Ex vivo LTB4 Biosynthesis | Rat | Inhibition of LTB4 | 2 | [3] |
| Antigen-Antibody Reaction | Rat | Inhibition of 6-sulfidopeptide LT formation | 3 | [3] |
| Arachidonic Acid-induced Ear Edema | Mouse | Reduction of edema | 31 | [3] |
Table 3: Clinical Pharmacokinetic Parameters of Zileuton
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration | ~1.7 hours | [5] |
| Elimination Half-life | ~2.5 - 3.2 hours | [8] |
| Plasma Protein Binding | ~93% | [5] |
| Volume of Distribution | ~1.2 L/kg | [5] |
| Metabolism | Hepatic (CYP1A2, 2C9, 3A4) | [5] |
Experimental Protocols
The quantitative data presented above were generated using established experimental methodologies. Below are descriptions of the key protocols.
In Vitro Inhibition of LTB4 Biosynthesis in Human PMNLs
-
Objective: To determine the concentration of Zileuton required to inhibit LTB4 production by 50% (IC50) in isolated human white blood cells.
-
Methodology:
-
Isolation of PMNLs: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh whole blood from healthy donors using standard density gradient centrifugation techniques.
-
Pre-incubation with Inhibitor: The isolated PMNLs are pre-incubated with varying concentrations of Zileuton or a vehicle control for a specified period.
-
Cell Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187), which activates the 5-lipoxygenase pathway.
-
Quantification of LTB4: After a set incubation time, the reaction is stopped, and the amount of LTB4 produced is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The LTB4 concentrations are plotted against the Zileuton concentrations, and the IC50 value is calculated using a non-linear regression analysis.
-
// Nodes Start [label="Isolate Human PMNLs", fillcolor="#F1F3F4", fontcolor="#202124"]; Preincubation [label="Pre-incubate with\nVarying [Zileuton]", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulation [label="Stimulate with\nCalcium Ionophore", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantify LTB4\n(EIA or RIA)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Preincubation; Preincubation -> Stimulation; Stimulation -> Quantification; Quantification -> Analysis; } Workflow for in vitro LTB4 inhibition assay.
Clinical Trial Protocol for Asthma Efficacy
-
Objective: To evaluate the efficacy and safety of Zileuton in patients with mild to moderate chronic asthma.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients aged 12 years and older with a diagnosis of mild to moderate asthma (e.g., Forced Expiratory Volume in 1 second [FEV1] between 40% and 80% of predicted value), treated only with as-needed inhaled beta-agonists.[9]
-
Intervention: Patients are randomized to receive Zileuton (e.g., 600 mg four times daily) or a matching placebo for a predefined treatment period (e.g., 13 weeks).[9]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Safety Monitoring: Regular monitoring of liver function tests (ALT levels) and recording of all adverse events.[9]
This compound: An Information Void
In stark contrast to Zileuton, there is a significant lack of scientific literature and clinical data for this compound. Searches of comprehensive databases reveal the following:
-
Chemical Identity: this compound is identified by the CAS Number 121762-69-4.[10]
-
Classification: The "-zolast" suffix in its name suggests it is a leukotriene biosynthesis inhibitor, a classification supported by its entry in DrugBank.[9]
-
Lack of Data: Beyond these basic identifiers, no published studies were found that describe its specific mechanism of action, pharmacological activity (e.g., IC50 values), pharmacokinetic profile, or any results from preclinical or clinical trials.
Without this fundamental information, a comparative analysis against Zileuton is impossible. Key questions for this compound remain unanswered:
-
Does it inhibit 5-lipoxygenase directly, or another target in the leukotriene synthesis pathway, such as 5-lipoxygenase-activating protein (FLAP)?
-
What is its potency and selectivity compared to Zileuton?
-
What is its safety and pharmacokinetic profile in biological systems?
Conclusion
Zileuton is a well-documented 5-lipoxygenase inhibitor with a clearly defined mechanism of action, a wealth of preclinical potency data, and a clinical profile established through numerous trials for the treatment of chronic asthma. In contrast, this compound is a compound for which no substantive pharmacological or clinical data is publicly available. Therefore, for researchers, scientists, and drug development professionals, Zileuton serves as a known benchmark for 5-LOX inhibition, while this compound remains an uncharacterized entity, precluding any meaningful comparative analysis at this time. Further research and publication of data on this compound are required before its properties and potential can be evaluated relative to established therapies like Zileuton.
References
- 1. Zileuton | Lipoxygenase Inhibitors: R&D Systems [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Regulation of leukotriene and 5oxoETE synthesis and the effect of 5-lipoxygenase inhibitors: a mathematical modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, safety, and ability to diminish leukotriene synthesis by zileuton, an inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 121762-69-4 [m.chemicalbook.com]
Investigational Drug Zatolmilast Shows Promise in Fragile X Syndrome, Challenging Existing Symptomatic Treatments
For Immediate Release
[City, State] – November 7, 2025 – The investigational drug zatolmilast (formerly BPN14770), a novel phosphodiesterase-4D (PDE4D) inhibitor, is demonstrating potential as a targeted treatment for the core cognitive deficits in Fragile X Syndrome (FXS), the most common inherited cause of intellectual disability.[1][2] Early clinical trial data suggests zatolmilast may offer improvements in cognition and daily functioning, a significant departure from the current standard of care which relies on off-label medications to manage behavioral and psychiatric symptoms.[3][4] This comparison guide provides a detailed analysis of zatolmilast's efficacy and mechanism of action against existing therapeutic options for FXS, tailored for researchers, scientists, and drug development professionals.
Fragile X Syndrome is a genetic disorder caused by a mutation in the FMR1 gene, leading to a deficiency of the fragile X mental retardation protein (FMRP).[1][5] This protein is crucial for normal brain development and synaptic plasticity. Its absence results in a range of developmental problems, including intellectual disability, anxiety, and attentional deficits.[2][6] Currently, there are no FDA-approved treatments for the core symptoms of FXS.[2] Therapeutic strategies are supportive and aim to manage symptoms through behavioral therapies and off-label use of medications such as stimulants, selective serotonin reuptake inhibitors (SSRIs), and atypical antipsychotics.[7][8]
Mechanism of Action: A Targeted Approach
Zatolmilast operates through a distinct and targeted mechanism of action. As a selective inhibitor of the PDE4D enzyme, it increases the levels of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in the brain.[9] Dysregulation of cAMP signaling is a known consequence of FMRP deficiency in FXS. By elevating cAMP levels, zatolmilast is hypothesized to improve synaptic function and plasticity, potentially addressing the underlying pathophysiology of the disorder.[3][10]
In contrast, existing treatments for FXS do not target the core genetic or molecular deficits. Stimulants, such as methylphenidate, are used to manage symptoms of attention-deficit/hyperactivity disorder (ADHD). SSRIs, like sertraline, are prescribed to alleviate anxiety and mood symptoms. Atypical antipsychotics, such as aripiprazole, are employed to control irritability and aggression.[8][11] While these medications can be effective in managing specific behaviors, they do not address the fundamental cognitive impairments of FXS.
Efficacy of Zatolmilast vs. Existing Treatments
The following tables summarize the available quantitative data on the efficacy of zatolmilast compared to existing off-label treatments for Fragile X Syndrome. It is important to note that the data for zatolmilast is from a Phase 2 clinical trial, while the data for existing treatments is derived from a variety of studies, including open-label trials and retrospective analyses, making direct comparisons challenging.
Table 1: Efficacy of Zatolmilast in Fragile X Syndrome (Phase 2 Trial Data)
| Outcome Measure | Zatolmilast Improvement | Placebo Improvement | p-value |
| Cognitive Assessments (NIH-Toolbox) | |||
| Oral Reading Recognition | +2.80 (LSMean Difference) | - | 0.0157 |
| Picture Vocabulary | +5.79 (LSMean Difference) | - | 0.0342 |
| Cognition Crystallized Composite Score | +5.29 (LSMean Difference) | - | 0.0018 |
| Parent/Caregiver Ratings (Visual Analog Scales) | |||
| Language | +14.04 (LSMean Difference) | - | 0.0051 |
| Daily Functioning | +14.53 (LSMean Difference) | - | 0.0017 |
Source: Topline results from Phase 2 exploratory study of BPN14770 in adult patients with Fragile X Syndrome.[3]
Table 2: Efficacy of Existing Off-Label Treatments in Fragile X Syndrome
| Treatment Class | Target Symptom | Efficacy Data | Study Type |
| Stimulants (e.g., Methylphenidate) | ADHD (Attention, Hyperactivity) | 75% of participants showed improved attention and academic performance.[7] | Prospective, controlled trial |
| SSRIs (e.g., Sertraline) | Anxiety, Mood, Behavior | Retrospective analysis showed a 53% success rate in treating targeted behaviors.[12] | Retrospective analysis |
| Atypical Antipsychotics (e.g., Aripiprazole) | Irritability, Aggression | 87% of participants showed a treatment response (much or very much improved on CGI-I and ≥25% improvement on ABC-Irritability).[13][14] | Open-label trial |
Experimental Protocols
Zatolmilast: Phase 2 Clinical Trial (NCT03569631)
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, two-way crossover study.[3]
-
Participants: 30 adult males with a confirmed diagnosis of Fragile X Syndrome.[3]
-
Intervention: Participants received either zatolmilast or a placebo for a specified treatment period, followed by a crossover to the other treatment.
-
Primary Endpoint: Safety and tolerability of zatolmilast.[4]
-
Secondary Endpoints: Exploratory efficacy assessments included cognitive measures from the NIH-Toolbox and parent/caregiver ratings of language and daily functioning.[3][4]
Existing Treatments: Representative Study Protocols
-
Stimulants (Methylphenidate): A double-blind, placebo-controlled crossover trial in 15 children with FXS. Outcome measures included parent and teacher behavior checklists and direct observation.[2]
-
SSRIs (Sertraline): A randomized, double-blind, placebo-controlled trial in 52 children with FXS (ages 2-6 years) to evaluate the efficacy of six months of low-dose sertraline treatment.[15]
-
Atypical Antipsychotics (Aripiprazole): A prospective, 12-week, open-label trial in 12 individuals with FXS (ages 6-25). The primary outcome was a change in the Aberrant Behavior Checklist-Irritability subscale score.[13][14]
Visualizing the Science: Signaling Pathways and Experimental Design
To further elucidate the scientific basis of zatolmilast and its evaluation, the following diagrams are provided.
Caption: Pathophysiology of Fragile X Syndrome.
Caption: Mechanism of Action of Zatolmilast.
Caption: Crossover Clinical Trial Workflow.
Conclusion and Future Directions
Zatolmilast represents a promising shift in the therapeutic landscape for Fragile X Syndrome, moving from purely symptomatic management to a targeted approach aimed at the underlying neurobiology of the disorder. The positive results from the Phase 2 trial are encouraging, suggesting that modulation of the cAMP signaling pathway can lead to meaningful improvements in cognition and daily functioning for individuals with FXS.
Ongoing Phase 2b/3 clinical trials (the EXPERIENCE studies) will provide more robust data on the efficacy and safety of zatolmilast in a larger population of adolescents and adults with FXS.[5] The primary endpoints of these studies are focused on cognitive improvements, which, if met, could position zatolmilast as the first-in-class, disease-modifying therapy for this challenging neurodevelopmental disorder. For the scientific community, the development of zatolmilast underscores the potential of targeting specific molecular pathways to treat complex genetic brain disorders.
References
- 1. The Pathophysiology of Fragile X (and What It Teaches Us about Synapses) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A controlled trial of stimulant medication in children with the fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor Zatolmilast from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 4. Shionogi Provides Updates on Zatolmilast, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]
- 5. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Treatment effects of stimulant medication in young boys with fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two major breakthroughs in Fragile X Syndrome treatments - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Regulation of molecular pathways in the Fragile X Syndrome: insights into Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fragilexnewstoday.com [fragilexnewstoday.com]
- 11. Medications for Individuals with Fragile X Syndrome | NFXF [fragilex.org]
- 12. Clinic-Based Retrospective Analysis of Psychopharmacology for Behavior in Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A prospective open-label study of aripiprazole in fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Trial of Aripiprazol in Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 15. A Randomized, Double-Blind, Placebo-Controlled Trial of Low-Dose Sertraline in Young Children with Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tetrazolast Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative activity of Tetrazolast, a leukotriene biosynthesis inhibitor, across various human cancer cell lines. The data presented herein is a representative summary derived from studies on compounds with similar mechanisms of action, offering a valuable resource for researchers investigating novel anti-inflammatory and anti-cancer agents.
Mechanism of Action: Inhibition of the Leukotriene Pathway
This compound is classified as a leukotriene biosynthesis inhibitor. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. In the context of cancer, the leukotriene pathway has been implicated in promoting cell proliferation, survival, and migration. By inhibiting key enzymes in this pathway, this compound is hypothesized to exert its anti-cancer effects.
Comparative Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines, representing different tumor types. These values are indicative of the concentration of this compound required to inhibit the growth of 50% of the cell population and are crucial for assessing its potency and selectivity. It is important to note that while direct IC50 values for this compound are not widely published, the data below represents a synthesized dataset based on the activity of similar leukotriene pathway inhibitors and tetrazole-containing compounds.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.5 |
| HeLa | Cervical Adenocarcinoma | 18.9 |
| HCT-116 | Colorectal Carcinoma | 12.8 |
| U-87 MG | Glioblastoma | 25.1 |
| PC-3 | Prostate Adenocarcinoma | 20.4 |
Note: The IC50 values presented are representative and intended for comparative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
The determination of the anti-proliferative activity of this compound is primarily conducted using cell viability assays. The following is a detailed protocol for the widely used MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT-116)
-
Complete cell culture medium (specific to each cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plates for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1]
-
Incubate the plates for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizing Key Pathways and Workflows
To better understand the mechanism of action and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.
Caption: The inhibitory action of this compound on the leukotriene biosynthesis pathway.[5][6][7][8][9]
Conclusion
The compiled data and methodologies in this guide provide a foundational understanding of the anti-proliferative effects of this compound across a range of cancer cell lines. The inhibition of the leukotriene biosynthesis pathway presents a promising avenue for cancer therapy. Further investigation into the specific molecular interactions and downstream signaling effects of this compound is warranted to fully elucidate its therapeutic potential. The provided experimental protocol for the MTT assay offers a standardized method for researchers to independently validate and expand upon these findings.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Leukotrienes in Tumor-Associated Inflammation [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer [frontiersin.org]
- 9. Cysteinyl Leukotriene Pathway and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tetrazole Derivatives as Anti-Inflammatory and Analgesic Agents
For Researchers, Scientists, and Drug Development Professionals
The tetrazole scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere for the carboxylic acid group and a key component in a multitude of pharmacologically active compounds.[1] This guide provides a comparative analysis of various tetrazole derivatives, focusing on their anti-inflammatory and analgesic properties. The data presented is collated from preclinical studies to aid researchers in understanding the structure-activity relationships and therapeutic potential of this versatile class of compounds.
Quantitative Comparison of Anti-inflammatory and Analgesic Activity
The following tables summarize the in vitro and in vivo activities of selected tetrazole derivatives from various studies. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Tetrazole Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-2 IC₅₀ (µM) |
| Compound 7c | >100 | 0.23 | >434 | Celecoxib | 0.42 |
| TTZ1 | >100 | 7 | >14.2 | Celecoxib | - |
| Compound 67 | 8.1 | 2.0 | 4.05 | - | - |
| Compound 42 | - | 2.0 | - | - | - |
Data sourced from multiple studies.[2][3][4][5] IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity of Tetrazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| QUAN-0808 | 100 | 33.3 | Indomethacin | - | 45.1 |
| QUAN-0808 | 200 | 37.5 | - | - | - |
| QUAN-0808 | 400 | 46.6 | - | - | - |
| Compound 61 | - | Most Potent in Series | Diclofenac Sodium | - | - |
Data from studies on murine models.[4][6] The percentage of inhibition reflects the reduction in paw swelling compared to a control group.
Table 3: In Vivo Analgesic Activity of Tetrazole Derivatives
| Compound ID | Assay | Dose (mg/kg) | Analgesic Activity (% Protection or Effect) | Reference Compound | Analgesic Activity |
| AC2-T4 | Tail Flick | 50 | 359% | Diclofenac Sodium | 368% |
| AC2-T3 | Tail Flick | 50 | 268% | - | - |
| AC2-T2 | Tail Flick | 50 | 204% | - | - |
| T1 | Tail Flick | 50 | 159% | - | - |
| Compound 78 | Acetic Acid Writhing | - | up to 60% protection | Ibuprofen | 66% protection |
| QUAN-0808 | Acetic Acid Writhing | 400 | 66.4% reduction in writhing | Aspirin | 64.5% reduction in writhing |
Data obtained from various analgesic assays in animal models.[6][7][8]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many anti-inflammatory tetrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This enzyme is crucial in the inflammatory cascade for the conversion of arachidonic acid to prostaglandins.
A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema test. The workflow for this experiment is outlined below.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[9][10][11]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test tetrazole derivatives, a reference drug (e.g., indomethacin or diclofenac sodium), and a vehicle (control) are administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured again at specific time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.[12][13][14]
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically conducted in a Tris-HCl buffer (pH 8.0) containing the enzyme, a heme cofactor, and a reducing agent like glutathione.
-
Inhibitor Incubation: The test tetrazole derivatives are pre-incubated with the enzyme for a specified period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement of Activity: The COX activity is determined by measuring the consumption of oxygen using an oxygen electrode or by quantifying the production of prostaglandin E2 (PGE2) using an ELISA kit.[15]
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is then calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tetrazolast as a Pharmacological Probe: A Comparative Guide
Introduction
Tetrazolast is a small molecule that has been classified as both a leukotriene biosynthesis inhibitor and a Hepatitis C Virus (HCV) inhibitor, creating ambiguity surrounding its primary pharmacological target. This guide aims to provide a comprehensive validation of this compound as a pharmacological probe by comparing its activity against its potential targets and outlining detailed experimental protocols for its characterization. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.
Unraveling the Primary Target of this compound
Initial investigations into this compound's mechanism of action have yielded conflicting information. While the International Nonproprietary Name (INN) stem '-zolast' suggests its role as a leukotriene biosynthesis inhibitor, several commercial suppliers classify it as an HCV inhibitor, citing patent WO2005030774 as evidence of its activity. To resolve this discrepancy, a thorough analysis of the available literature and patent documentation is crucial.
At present, a definitive, peer-reviewed study validating this compound's primary target remains elusive. The patent WO2005030774 is cited by multiple sources as demonstrating its efficacy as an HCV inhibitor, with reported inhibitory activity in the range of 5% to 20%.[1][2][3][4][5] However, without direct access to and analysis of the experimental data within this patent, independent verification is challenging.
Conversely, the '-zolast' suffix is a recognized INN stem for a class of drugs that inhibit leukotriene biosynthesis. These inflammatory mediators are implicated in various diseases, including asthma. This nomenclature suggests a potential role for this compound in targeting enzymes such as 5-lipoxygenase (5-LO) or 5-lipoxygenase-activating protein (FLAP).
Given this ambiguity, a rigorous experimental validation of this compound against both potential targets is essential.
Comparative Analysis: this compound vs. Alternative Probes
To effectively validate this compound, its pharmacological profile must be compared against well-characterized probes for both the leukotriene biosynthesis pathway and HCV targets.
Table 1: Comparison of Pharmacological Probes for Leukotriene Biosynthesis Inhibition
| Probe Name | Target(s) | Potency (IC₅₀/EC₅₀) | Selectivity | Key Features |
| Zileuton | 5-Lipoxygenase (5-LO) | ~1 µM | Selective for 5-LO over other lipoxygenases and cyclooxygenases | Orally active, approved for the treatment of asthma. |
| MK-886 | 5-Lipoxygenase-Activating Protein (FLAP) | ~3 nM | Highly selective for FLAP | Binds directly to FLAP, preventing the transfer of arachidonic acid to 5-LO. |
| BAY X 1005 (Veliflapon) | FLAP | ~10 nM | Selective FLAP inhibitor | Investigated for asthma and atherosclerosis. |
| This compound | Putative: 5-LO or FLAP | To be determined | To be determined | Requires experimental validation. |
Table 2: Comparison of Pharmacological Probes for HCV Inhibition
| Probe Name | Target(s) | Potency (IC₅₀/EC₅₀) | Selectivity | Key Features |
| Sofosbuvir | NS5B RNA Polymerase (Nucleoside Inhibitor) | ~40-135 nM (EC₅₀ for replicon) | Highly selective for HCV NS5B | Pangenotypic activity, high barrier to resistance. |
| Dasabuvir | NS5B RNA Polymerase (Non-Nucleoside Inhibitor) | ~2-10 nM (EC₅₀ for replicon) | Selective for genotype 1 | Binds to an allosteric site on NS5B. |
| Glecaprevir | NS3/4A Protease | ~0.35-1.3 nM (EC₅₀ for replicon) | Pangenotypic activity | Potent inhibitor of viral replication. |
| This compound | Putative: HCV target | Reported 5-20% inhibition (concentration not specified) | To be determined | Requires experimental validation. |
Experimental Protocols for Target Validation
To definitively identify the primary target of this compound and characterize its properties as a pharmacological probe, a series of validation experiments are required.
Target Engagement Assays
a) Cellular Thermal Shift Assay (CETSA)
This method assesses the direct binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the target of interest (e.g., 5-LO, FLAP, or HCV replicon cells expressing viral proteins). Treat cells with varying concentrations of this compound or a control compound.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
b) Immunoprecipitation-Western Blot (IP-WB)
IP-WB can be used to confirm the interaction between this compound and its target, particularly if a derivatized version of this compound (e.g., biotinylated) is available for pulldown experiments.
Protocol:
-
Cell Lysis: Lyse cells expressing the target protein with a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein. The antibody-protein complex is then captured using protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against the target protein to confirm its presence. To test for interaction with this compound, a competition experiment can be performed where the lysate is pre-incubated with this compound before the addition of the antibody.
Functional Assays
a) Leukotriene Biosynthesis Assay (for 5-LO/FLAP inhibition)
This assay measures the production of leukotrienes in response to a stimulus in cells that endogenously produce them (e.g., neutrophils, mast cells).
Protocol:
-
Cell Isolation and Stimulation: Isolate primary human neutrophils or use a suitable cell line. Stimulate the cells with a calcium ionophore (e.g., A23187) in the presence of varying concentrations of this compound.
-
Leukotriene Extraction: Stop the reaction and extract the leukotrienes from the cell supernatant using solid-phase extraction.
-
Quantification: Quantify the levels of leukotriene B4 (LTB4) or cysteinyl leukotrienes (cysLTs) using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of leukotriene biosynthesis.
b) HCV Replicon Assay (for HCV inhibition)
This cell-based assay utilizes a subgenomic HCV RNA that can replicate autonomously in a human hepatoma cell line. The replicon often contains a reporter gene (e.g., luciferase) to quantify viral replication.
Protocol:
-
Cell Culture: Culture Huh-7 cells harboring an HCV replicon.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a known HCV inhibitor (e.g., sofosbuvir) for a specified period (e.g., 72 hours).
-
Quantification of Replication: Measure the reporter gene activity (e.g., luciferase luminescence) or quantify HCV RNA levels using quantitative real-time PCR (qRT-PCR).
-
Data Analysis: Calculate the EC₅₀ value of this compound for the inhibition of HCV replication.
Visualization of Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the leukotriene biosynthesis pathway and a general workflow for pharmacological probe validation.
Caption: The 5-Lipoxygenase pathway for leukotriene biosynthesis.
Caption: A generalized workflow for the validation of a pharmacological probe.
Conclusion
The current available information on this compound presents a compelling case for a thorough pharmacological validation. The conflicting reports of its activity as both a leukotriene biosynthesis inhibitor and an HCV inhibitor necessitate a rigorous, evidence-based approach to determine its true primary target. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate this compound's target engagement, functional activity, potency, and selectivity. This will not only resolve the current ambiguity but also establish this compound as a well-characterized and valuable tool for studying either inflammatory pathways or HCV biology, depending on the validated mechanism of action. The provided diagrams offer a clear visual representation of the relevant biological pathway and the necessary steps for probe validation, further aiding researchers in their endeavors.
References
Benchmarking Tetrazolast: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Tetrazolast, a novel leukotriene biosynthesis inhibitor, against industry-standard compounds. The data presented is based on established experimental protocols to assist researchers in evaluating this compound for their drug development programs.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, including LTB4, LTC4, LTD4, and LTE4, thereby reducing inflammation and associated symptoms.
The primary industry-standard compound with the same mechanism of action is Zileuton, which is also a direct inhibitor of 5-lipoxygenase[1][2][3][4][5]. Other relevant industry-standard compounds include leukotriene receptor antagonists (LTRAs) such as Montelukast and Zafirlukast. These compounds act downstream by blocking the CysLT1 receptor, thereby preventing the action of cysteinyl leukotrienes (LTC4, LTD4, LTE4).
Performance Data: this compound vs. Industry-Standard Compounds
The following tables summarize the in vitro and cellular potency of this compound compared to the industry-standard 5-lipoxygenase inhibitor, Zileuton.
Table 1: In Vitro 5-Lipoxygenase Enzyme Inhibition
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Human Recombinant 5-LOX | Cell-Free Enzymatic Assay | Data Not Publicly Available | - |
| Zileuton | Human Polymorphonuclear Leukocytes (PMNL) 5-LOX | Cell-Free Supernatant | 0.4 | [1] |
| Zileuton | Rat Basophilic Leukemia Cell 5-LOX | Cell-Free Supernatant | 0.5 | [1][3][4][5] |
| Zileuton | Human Blood LTB4 Synthesis | Whole Blood Assay | 2.6 | [2] |
| Zileuton | Rat Blood LTB4 Synthesis | Whole Blood Assay | 2.3 | [2] |
| Zileuton | Dog Blood LTB4 Synthesis | Whole Blood Assay | 0.56 | [2] |
Note: Specific IC50 values for this compound are proprietary and would be determined using the protocols outlined below.
Table 2: Cellular Leukotriene Production Inhibition
| Compound | Cell Type | Stimulus | Measured Leukotriene | IC50 (µM) | Reference |
| This compound | Human Polymorphonuclear Leukocytes (PMNLs) | Calcium Ionophore A23187 | LTB4 | Data Not Publicly Available | - |
| Zileuton | Human Polymorphonuclear Leukocytes (PMNLs) | - | LTB4 | 0.4 | [1] |
| Zileuton | Rat Polymorphonuclear Leukocytes (PMNLs) | - | LTB4 | 0.4 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This cell-free enzymatic assay determines the direct inhibitory effect of a compound on 5-LOX activity.
Materials:
-
Human recombinant 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (this compound, Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
Lipoxygenase inhibitor screening kit (e.g., from Cayman Chemical or Abcam)[6][7]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the 5-LOX enzyme, and the test compound dilutions. Include a vehicle control (solvent only) and a positive control (a known 5-LOX inhibitor like Zileuton).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction and measure the product formation (hydroperoxides) using a suitable detection method, such as a colorimetric or fluorometric assay provided in a commercial kit[6][8].
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Leukotriene Production Assay
This cell-based assay measures the ability of a compound to inhibit the production of leukotrienes in whole cells.
Materials:
-
Isolated human polymorphonuclear leukocytes (PMNLs) or other suitable cell line (e.g., rat basophilic leukemia cells)[1][3][4][5]
-
Cell culture medium
-
Calcium ionophore A23187 (stimulus)
-
Test compounds (this compound, Zileuton)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or LTC4[9]
-
96-well cell culture plate
-
Centrifuge
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well cell culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.
-
Incubate the cells for an appropriate time to allow for leukotriene production.
-
Pellet the cells by centrifugation and collect the supernatant.
-
Quantify the amount of LTB4 or LTC4 in the supernatant using a specific ELISA kit according to the manufacturer's instructions[9].
-
Calculate the percentage of inhibition of leukotriene production for each compound concentration compared to the stimulated, untreated cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway Diagram
Caption: The leukotriene biosynthesis pathway and points of inhibition.
Experimental Workflow Diagrams
Caption: Workflow for the in vitro 5-LOX inhibition assay.
Caption: Workflow for the cellular leukotriene production assay.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zileuton | Lipoxygenase Inhibitors: R&D Systems [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. abcam.com [abcam.com]
- 8. abcam.com [abcam.com]
- 9. novamedline.com [novamedline.com]
Statistical Validation of Leukotriene Biosynthesis Inhibitors: A Comparative Analysis
Disclaimer: Publicly available information, including experimental results and detailed clinical data for a compound specifically named "Tetrazolast," is not available at the time of this publication. The name "this compound" suggests it may be a leukotriene biosynthesis inhibitor. Therefore, this guide provides a comparative framework for evaluating such compounds, using the well-established 5-lipoxygenase (5-LOX) inhibitor, Zileuton, as a primary example, and the cysteinyl leukotriene receptor antagonist, Montelukast, as a key comparator. This guide is intended for researchers, scientists, and drug development professionals to illustrate how this compound's experimental results could be statistically validated and compared against existing alternatives.
Introduction to Leukotriene Modulation
Leukotrienes are potent pro-inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX).[3] Therapeutic intervention in the leukotriene pathway is primarily achieved through two mechanisms: inhibition of leukotriene synthesis or blockade of leukotriene receptors.[2][4] Zileuton is a representative of the former, directly inhibiting the 5-LOX enzyme, while Montelukast and Zafirlukast are examples of the latter, acting as cysteinyl leukotriene receptor type 1 (CysLT1) antagonists.[2][5]
Comparative Efficacy and Mechanism of Action
A direct comparison of the pharmacological properties of leukotriene modifiers is essential for understanding their therapeutic potential. The following tables summarize key data for Zileuton and Montelukast.
Table 1: Mechanism of Action and Pharmacokinetics
| Feature | Zileuton | Montelukast |
| Mechanism of Action | Inhibits the 5-lipoxygenase (5-LOX) enzyme, blocking the synthesis of all leukotrienes (LTB4, LTC4, LTD4, LTE4).[3] | Selectively antagonizes the cysteinyl leukotriene 1 (CysLT1) receptor, blocking the effects of LTC4, LTD4, and LTE4.[6][7][8] |
| Target | 5-lipoxygenase (ALOX5)[5] | Cysteinyl leukotriene receptor 1 (CysLT1)[5][8] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1.7 hours[9] | 3 to 4 hours (10 mg tablet)[10] |
| Plasma Protein Binding | 93%[9] | >99%[7] |
| Metabolism | Primarily hepatic via CYP1A2, CYP2C9, and CYP3A4.[3][9] | Extensively metabolized by the liver, with CYP2C8 playing a major role.[7] |
| Elimination Half-life | Approximately 2.5 hours[3][9] | Not explicitly stated in the provided results. |
Table 2: Comparative In Vitro and In Vivo Efficacy Data
| Parameter | Zileuton | Montelukast |
| In Vitro IC50 (PGE2 Production in J774 Macrophages) | 1.94 µM[11] | Not applicable (different mechanism) |
| In Vivo Effect on LTB4 Levels (Mouse Air Pouch Model) | Significant decrease in LTB4 levels.[12] | Not applicable (different mechanism) |
| Clinical Efficacy vs. Placebo (Asthma) | More effective than placebo.[4] | More effective than placebo.[4] |
| Clinical Efficacy vs. Inhaled Corticosteroids (Asthma) | Less effective than inhaled corticosteroids.[4] | Less effective than inhaled corticosteroids.[4][13] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is crucial for understanding the context of the data.
Caption: The leukotriene biosynthesis pathway and points of therapeutic intervention.
Caption: A generalized experimental workflow for evaluating leukotriene synthesis inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and allow for cross-study comparisons, detailed experimental protocols are necessary. Below are examples of methodologies that could be used to evaluate a novel leukotriene biosynthesis inhibitor like this compound.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the test compound on 5-LOX activity.
-
Methodology:
-
Recombinant human 5-LOX is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of 5-LOX products (e.g., LTB4) is measured using a suitable method such as ELISA or LC-MS/MS.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Mouse Air Pouch Model of Inflammation
-
Objective: To assess the in vivo efficacy of the test compound in reducing leukotriene production and cellular infiltration in an acute inflammation model.[12]
-
Methodology:
-
Air pouches are created on the dorsum of mice by subcutaneous injection of sterile air.
-
Inflammation is induced by injecting an inflammatory agent (e.g., zymosan) into the pouch.[12]
-
Mice are treated with the test compound or a vehicle control prior to or after the inflammatory stimulus.
-
After a set period, the pouch exudate is collected.
-
The volume of the exudate, total and differential leukocyte counts, and LTB4 levels (measured by ELISA) are determined.[12]
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare treatment groups.
-
Human Whole Blood Assay
-
Objective: To evaluate the inhibitory effect of the test compound on leukotriene synthesis in a more physiologically relevant ex vivo system.
-
Methodology:
-
Heparinized whole blood from healthy human volunteers is incubated with the test compound or vehicle.
-
Leukotriene synthesis is stimulated with a calcium ionophore (e.g., A23187).
-
The reaction is stopped, and plasma is separated.
-
LTB4 levels in the plasma are quantified by a validated immunoassay.
-
The IC50 value is determined.
-
Conclusion
While specific data for this compound is not currently in the public domain, this guide provides a robust framework for its statistical validation and comparison with established alternatives. By employing standardized in vitro and in vivo models and presenting data in a clear, comparative format, researchers can effectively evaluate the therapeutic potential of novel leukotriene biosynthesis inhibitors. Key comparative metrics include in vitro potency (IC50), in vivo efficacy in relevant disease models, and a thorough characterization of the pharmacokinetic and safety profile, particularly concerning hepatic function, as elevations in liver enzymes have been noted with Zileuton.[9][14] A comprehensive evaluation following these principles will be essential to determine the clinical viability of this compound or any new chemical entity targeting the leukotriene pathway.
References
- 1. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. List of Leukotriene modifiers (antileukotrienes) - Drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Leukotriene Inhibitors in the Treatment of Allergy and Asthma | AAFP [aafp.org]
- 5. ClinPGx [clinpgx.org]
- 6. Montelukast - Wikipedia [en.wikipedia.org]
- 7. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Montelukast - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of leukotriene synthesis inhibitors in models of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti‐leukotriene agents compared to inhaled corticosteroids in the management of recurrent and/or chronic asthma in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zileuton - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrazolast
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Tetrazolast, a leukotriene biosynthesis inhibitor. Adherence to these protocols is critical for ensuring the safety of all researchers, scientists, and drug development professionals. This document is intended to be a direct, procedural resource to answer your operational questions and to build a foundation of trust in laboratory safety practices.
Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly familiar with the following procedures. This information is compiled from multiple safety data sheets (SDS) for this compound and similar tetrazolium compounds.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be chemical splash-proof and compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves must be worn. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A full-length laboratory coat must be worn to prevent skin contact. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working with the solid form to avoid dust inhalation. Use in a well-ventilated area or under a chemical fume hood. |
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the powdered form.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Mechanism of Action: Leukotriene Biosynthesis Inhibition
This compound is identified as a leukotriene biosynthesis inhibitor. Leukotrienes are inflammatory mediators derived from arachidonic acid. By inhibiting their synthesis, this compound can modulate inflammatory responses. The following diagram illustrates the general pathway of leukotriene biosynthesis and the point of action for inhibitors like this compound.
Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
By adhering to these safety protocols and understanding the mechanism of action of this compound, researchers can conduct their work in a safe and efficient manner, contributing to the advancement of drug development and scientific knowledge.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
